N-nitropyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-2-ylnitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c9-8(10)7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZLEPNAKIFDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949353 | |
| Record name | N-Pyridin-2-ylnitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26482-54-2 | |
| Record name | N-Nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26482-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitraminopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Pyridin-2-ylnitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROPYRIDIN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U367XTA7CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-nitropyridin-2-amine chemical properties and structure
An In-depth Technical Guide to N-Nitropyridin-2-amine: Structure, Properties, and Synthetic Applications
Abstract
This compound, more systematically known as 2-nitraminopyridine, is a pivotal chemical intermediate whose utility in pharmaceutical and agrochemical research is underscored by its unique structural and reactive characteristics. This guide provides an in-depth exploration of its molecular structure, with a particular focus on the governing principle of its chemistry: tautomerism. We will dissect its physicochemical and spectroscopic properties, detail its synthesis and key reactions, and discuss its applications and safety considerations. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile compound.
Molecular Structure: The Centrality of Tautomerism
The chemical behavior of 2-nitraminopyridine is fundamentally dictated by the mobility of the amino proton, leading to a tautomeric equilibrium between two forms: the nitramino (IA) and the nitrimino (IB) forms[1]. This phenomenon is crucial for understanding its reactivity and spectroscopic properties.
The acidic character of the hydrogen atom on the amino group facilitates its transfer, allowing the molecule to exist as a dynamic equilibrium of these two structures. The existence of both forms has been confirmed through alkylation experiments; methylation with diazomethane, for instance, yields methyl derivatives of both the nitramino and nitrimino tautomers[1].
Caption: Tautomeric equilibrium of 2-nitraminopyridine.
Further stability is conferred by resonance within each tautomeric form. 15N NMR spectroscopy has been identified as a key analytical tool for determining the favored tautomer in solution, with the chemical shift of the nitro group's nitrogen atom providing significant insight[2].
Physicochemical and Spectroscopic Profile
2-Nitraminopyridine and its isomers are generally yellow crystalline solids[3][4]. A comprehensive summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅N₃O₂ | [5][6] |
| Molecular Weight | 139.11 g/mol | [5][6] |
| Appearance | Yellow crystalline powder | [3][4] |
| Melting Point | 163-165 °C (for isomer 2-amino-3-nitropyridine) | [7] |
| Solubility | Sparingly soluble in water (1.6 g/L); Soluble in ethanol and chloroform | [3][4] |
| pKa (Predicted) | 2.82 ± 0.13 (for isomer 2-amino-5-nitropyridine) | [4] |
| Topological Polar Surface Area | 84.7 Ų | [5][8] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 4 | [9] |
Spectroscopic Data: Spectroscopic analysis is essential for the characterization of 2-nitraminopyridine. The National Institute of Standards and Technology (NIST) provides reference spectra, including IR, Mass Spectrum (Electron Ionization), and UV/Visible data for its isomer, 2-amino-5-nitropyridine, which serves as a valuable comparison point[6][10].
Chemical Properties and Reactivity
The reactivity of 2-nitraminopyridine is a direct consequence of its structure, featuring a pyridine ring, an acidic nitramino group, and a basic nitrogen atom within the aromatic ring.
Acidity and Basicity
The molecule exhibits dual chemical nature.
-
Acidity: The proton on the nitramino group is acidic, enabling the formation of salts and driving the tautomerism discussed previously[1]. The gas-phase deprotonation enthalpy has been measured, providing a quantitative value for its acidity[11].
-
Basicity: Like most amines, the lone pair of electrons on the pyridine ring nitrogen allows it to act as a base[12][13]. However, the basicity is significantly reduced by the presence of the strongly electron-withdrawing nitro group, which pulls electron density away from the ring[14][15]. The nitrogen atom is sp² hybridized, and its lone pair is held closer to the nucleus compared to sp³ hybridized alkyl amines, further decreasing basicity[15][16].
Acid-Catalyzed Rearrangement
One of the most significant reactions of 2-nitraminopyridine is its rearrangement in the presence of concentrated sulfuric acid. This reaction yields a mixture of its isomers, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine[1][17]. This rearrangement is a critical pathway for the synthesis of these valuable isomers and proceeds via the migration of the nitro group from the exocyclic nitrogen to the pyridine ring.
Role as a Synthetic Precursor
The true value of 2-nitraminopyridine and its isomers in research and development lies in their role as versatile building blocks. The presence of the nitro and amino groups on the pyridine scaffold allows for a wide range of chemical transformations. They are extensively used as intermediates in the synthesis of:
-
Pharmaceuticals: Including antitumor, antiviral, anti-inflammatory, and anti-HIV agents[3][18][19][20].
-
Agrochemicals: For the manufacture of herbicides, fungicides, and insecticides[3][18][20].
-
Azo Dyes: Serving as starting materials for various coloring agents[3].
-
Coordination Complexes: The pyridine nitrogen can act as a ligand for metal ions, leading to the formation of bioactive coordination compounds[21].
Experimental Protocol: Synthesis of 2-Nitraminopyridine
The standard synthesis of 2-nitraminopyridine involves the direct nitration of 2-aminopyridine. The following protocol is a representative method based on established literature[1][17][22][23].
Rationale
The nitration of an aromatic amine requires potent nitrating conditions. A mixture of concentrated nitric acid and sulfuric acid is employed. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is highly exothermic and must be carefully controlled to prevent over-nitration and decomposition. The initial product is the N-nitro intermediate, which can then be used directly or rearranged as needed.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation: In a reaction vessel equipped with a magnetic stirrer and placed in an ice-salt bath, add 2-aminopyridine (0.2 mol) to 1,2-dichloroethane (75.3 g) and stir until dissolved[22].
-
Nitrating Agent Addition: Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise to the reaction vessel over 60-90 minutes, ensuring the internal temperature is maintained below 10°C[22]. The solution will change color from light yellow to wine red[22].
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 58°C for 10 hours for the synthesis of the 5-nitro isomer) to ensure complete conversion[22].
-
Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step neutralizes the strong acid and precipitates the product.
-
Isolation: Collect the resulting yellow precipitate by vacuum filtration.
-
Purification: Wash the crude product with several portions of cold water until the filtrate is neutral (pH ~7). Further purification can be achieved by recrystallization from a suitable solvent like ethanol. Dry the purified product under vacuum to yield 2-nitraminopyridine or its rearranged isomers depending on the reaction conditions[1].
Safety and Handling
This compound and its isomers are hazardous chemicals that must be handled with appropriate precautions.
-
Hazards: The compound is classified as harmful if swallowed and causes skin, serious eye, and respiratory irritation[24][25][26].
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood[24][25][27].
-
Handling: Avoid breathing dust, vapor, or mist. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area[24][25].
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store away from strong oxidizing agents and other incompatible materials[24][27].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[24].
Conclusion
This compound is a compound of significant academic and industrial interest. Its chemistry is elegantly governed by the principles of tautomerism, which dictates its structural and reactive properties. As a versatile synthetic intermediate, it provides access to a vast array of complex heterocyclic molecules, positioning it as a cornerstone in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for any scientist working with this valuable chemical building block.
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- SAFETY D
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The Advent of a Versatile Intermediate: A Technical Guide to the Discovery and History of N-Nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of heterocyclic chemistry, the pyridine scaffold stands as a cornerstone, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of specific functional groups onto this aromatic ring is a critical endeavor, dictating the molecule's ultimate properties and applications. Among these, the nitroamino functionality, specifically in the form of N-nitropyridin-2-amine (also known as 2-nitraminopyridine), represents a pivotal intermediate. Its discovery and the subsequent elucidation of its chemistry have paved the way for the synthesis of a multitude of important substituted pyridines. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies surrounding this compound, offering valuable insights for professionals in the chemical and pharmaceutical sciences.
The Genesis: Chichibabin's Pioneering Work and the Nitration of 2-Aminopyridine
The story of this compound is intrinsically linked to the broader exploration of aminopyridine chemistry, a field significantly advanced by the Russian chemist Arthur E. Chichibabin. In the early 20th century, Chichibabin's investigation into the direct amination of pyridine, now famously known as the Chichibabin reaction, opened up access to aminopyridines.[1][2] This breakthrough provided the essential precursor, 2-aminopyridine, for subsequent functionalization studies.
The direct nitration of 2-aminopyridine was a logical next step in exploring its reactivity. Chichibabin's early experiments on this reaction revealed a complex outcome, yielding a mixture of isomers, primarily 2-amino-5-nitropyridine and 2-amino-3-nitropyridine as the thermodynamic products.[3] However, the key to understanding this transformation lay in the initial, kinetically favored product: This compound .
The formation of this N-nitro compound is a direct consequence of the reaction mechanism. The nitration of 2-aminopyridine, typically carried out with a mixture of concentrated nitric and sulfuric acids, proceeds through an initial attack of the nitronium ion (NO₂⁺) on the exocyclic amino group, which is the most nucleophilic site under the reaction conditions.[3][4] This step forms the unstable this compound intermediate.
Unraveling the Mechanism: From Kinetic Intermediate to Thermodynamic Products
The significance of this compound lies in its role as a transient intermediate that subsequently rearranges to the more stable C-nitro isomers. This rearrangement is a crucial aspect of the overall reaction and dictates the final product distribution.
The accepted mechanism involves the intramolecular migration of the nitro group from the nitrogen atom to the carbon atoms of the pyridine ring. This process is acid-catalyzed and is influenced by both steric and electronic factors.[3] The initial N-nitration product, this compound, is the kinetic product of the reaction.[3] Upon heating in the presence of sulfuric acid, this intermediate rearranges to the thermodynamically more stable ring-nitrated products, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[4][5]
The regioselectivity of the rearrangement, leading to the preferential formation of the 5-nitro and 3-nitro isomers, can be explained by considering the electronic effects within the protonated 2-aminopyridine ring. The strong electron-withdrawing nature of the protonated pyridinium nitrogen deactivates the ring towards electrophilic attack, but the amino group at the 2-position directs the incoming electrophile (in this case, the migrating nitro group) to the 3- and 5-positions.
Caption: Reaction pathway for the nitration of 2-aminopyridine.
Synthetic Protocols: A Practical Guide
The preparation of nitropyridinamine isomers via the this compound intermediate is a well-established procedure in organic synthesis. Below are detailed, step-by-step methodologies for the synthesis of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, which are derived from the in-situ generated this compound.
Experimental Protocol: Synthesis of 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine
This protocol is based on the classical nitration and rearrangement of 2-aminopyridine.[5][6]
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%)
-
Ice
-
Ammonium Hydroxide solution (28%)
-
Steam distillation apparatus (for separation)
Procedure:
Part 1: Nitration and Formation of this compound (in situ)
-
In a flask equipped with a stirrer and a dropping funnel, carefully add 2-aminopyridine to concentrated sulfuric acid while cooling in an ice bath. Maintain the temperature below 30°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture to the solution of 2-aminopyridine in sulfuric acid, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, stir the reaction mixture for a few hours at room temperature. At this stage, the primary species in solution is the protonated this compound.
Part 2: Rearrangement and Isolation of C-Nitro Isomers
-
Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude nitramine intermediate.
-
Filter the solid and wash it with cold water.
-
To induce rearrangement, the isolated intermediate is added to concentrated sulfuric acid and heated. A typical condition is 50°C for several hours.[6]
-
After the rearrangement is complete (monitored by TLC), the reaction mixture is again poured onto ice.
-
The acidic solution is then carefully neutralized with an ammonium hydroxide solution to precipitate the mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.
-
The solid product mixture is collected by filtration and washed with water.
Part 3: Separation of Isomers
The separation of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine can be achieved by steam distillation under reduced pressure.[5] 2-Amino-3-nitropyridine is more volatile and will distill over with the steam, while 2-amino-5-nitropyridine remains in the distillation flask.
Physicochemical Properties and Spectroscopic Data
The characterization of this compound itself is challenging due to its instability. However, its existence is inferred from the reaction products and mechanistic studies. The properties of its more stable rearrangement products are well-documented.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Amino-3-nitropyridine | C₅H₅N₃O₂ | 139.11 | Yellow crystalline solid | 162-166 |
| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | 139.11 | Yellow crystalline solid | 186-188 |
Data compiled from various sources.[7][8]
The Enduring Legacy: Applications in Modern Science
The discovery and understanding of this compound chemistry have had a profound impact on synthetic chemistry. The resulting 2-amino-3-nitropyridine and 2-amino-5-nitropyridine are invaluable building blocks for the synthesis of a wide range of biologically active molecules.[7][9] These include:
-
Pharmaceuticals: As intermediates in the synthesis of various drugs, including anti-inflammatory agents, kinase inhibitors, and central nervous system disorder treatments.[9][10]
-
Agrochemicals: As precursors for herbicides and fungicides.[7][10]
-
Materials Science: In the development of dyes and other functional organic materials.[7]
The ability to selectively introduce a nitro group onto the 2-aminopyridine scaffold, facilitated by the transient this compound intermediate, provides a powerful tool for medicinal chemists and materials scientists to fine-tune the electronic and steric properties of pyridine-based compounds.
Caption: Central role of this compound in synthesis.
Conclusion
The journey from Chichibabin's initial investigations into aminopyridine reactivity to the modern-day applications of nitropyridinamines is a testament to the enduring importance of fundamental organic chemistry. This compound, though a fleeting intermediate, holds a central place in this narrative. Its discovery and the elucidation of its rearrangement mechanism have provided chemists with a reliable and versatile method for the synthesis of key substituted pyridine building blocks. For researchers in drug discovery and materials science, a thorough understanding of the history and chemistry of this pivotal intermediate is not merely an academic exercise but a practical tool for innovation.
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theoretical studies of N-nitropyridin-2-amine molecular structure
An In-depth Technical Guide to the Theoretical Elucidation of N-nitropyridin-2-amine's Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the theoretical methodologies employed to investigate the molecular structure and properties of this compound (also known as 2-nitraminopyridine). The inherent complexities of this molecule, arising from the interplay between the pyridine ring and the energetic nitramino functional group, necessitate a robust computational approach for a detailed understanding of its geometry, stability, and reactivity. This document details the foundational principles of the computational methods, from geometry optimization and vibrational analysis to the exploration of electronic properties through frontier molecular orbitals and molecular electrostatic potential maps. By synthesizing data from established theoretical frameworks, this guide serves as an essential resource for professionals engaged in computational chemistry, materials science, and drug design, offering insights into the causality behind experimental choices and providing self-validating protocols for theoretical investigation.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest due to the presence of the N-NO2 group, which imparts energetic properties. Understanding the molecular architecture is paramount for predicting its stability, decomposition pathways, and potential applications. Theoretical studies provide a powerful, non-experimental avenue to probe molecular characteristics at the atomic level, offering insights that are often difficult to obtain through empirical methods alone.
Computational chemistry allows for the precise determination of structural parameters, the prediction of spectroscopic signatures, and the mapping of electron density to forecast reactivity. This guide focuses on the application of Density Functional Theory (DFT) and ab initio methods, which have proven to be highly reliable for analyzing nitrogen-rich heterocyclic compounds.[1][2][3]
Core Computational Methodologies: A Validated Approach
The theoretical investigation of a molecule like this compound follows a structured, multi-step protocol designed to ensure accuracy and reproducibility. The choice of computational level—encompassing both the method and the basis set—is a critical decision dictated by the need to balance computational cost with the desired accuracy.
Theoretical Framework: DFT and Ab Initio Calculations
Quantum chemical calculations are the bedrock of these theoretical studies. The most common and effective methods include:
-
Density Functional Theory (DFT): This method calculates the electronic structure of a molecule based on its electron density. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines the accuracy of ab initio methods with the efficiency of DFT, making it a workhorse for vibrational and structural analyses of similar molecules.[4][5]
-
Møller-Plesset Perturbation Theory (MP2): As an ab initio method, MP2 explicitly accounts for electron correlation, offering a higher level of theory than standard Hartree-Fock (HF) methods and often providing benchmark data for comparison with DFT results.[1][2][3]
The Role of the Basis Set
The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heteroatoms and potential for diffuse electron density, a robust basis set is crucial. The Pople-style 6-311++G(d,p) basis set is frequently employed.[1][2][5]
-
6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing anions and systems with lone pairs.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron distribution and improving the description of chemical bonds.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the standard procedure for a comprehensive theoretical study of this compound using a program like Gaussian.[1]
-
Initial Structure Creation: A 3D model of this compound is constructed.
-
Geometry Optimization: The initial structure is optimized to find the global minimum on the potential energy surface. This iterative process adjusts bond lengths, angles, and dihedrals until the forces on each atom are negligible.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[1] This step also yields thermodynamic data and predicted IR and Raman spectra.
-
Property Calculations: Using the optimized geometry, further single-point energy calculations are performed to determine electronic properties, including:
Caption: Standard computational workflow for theoretical molecular analysis.
Molecular Geometry and Structural Parameters
The planarity of the pyridine ring and the orientation of the exocyclic nitramino group are critical. Theoretical calculations on similar structures suggest that the nitro and amino groups tend to be coplanar with the pyridine ring to maximize conjugation, though slight twisting can occur.[1][6]
Caption: Ball-and-stick representation of this compound.
Table 1: Predicted Geometrical Parameters for Aminonitropyridine Derivatives (Note: Data for the specific this compound isomer is inferred from studies on closely related isomers like 2-amino-3-nitropyridine, as direct published values are scarce. The B3LYP/6-311++G(d,p) level of theory is used).[1][2]
| Parameter | Bond/Angle | Theoretical Value | Experimental (Analog) |
| Bond Length (Å) | C-N (ring) | ~1.34 Å | ~1.35 Å |
| C-C (ring) | ~1.39 Å | ~1.38 Å | |
| C-N (amino) | ~1.37 Å | ~1.36 Å | |
| N-N (nitramino) | ~1.35 Å | N/A | |
| N-O (nitro) | ~1.23 Å | ~1.22 Å | |
| Bond Angle (°) | C-N-C (ring) | ~117.0° | ~117.5° |
| C-C-N (amino) | ~123.0° | ~123.8° | |
| C-N-N (amino) | ~119.0° | N/A | |
| O-N-O (nitro) | ~125.0° | ~124.7° |
Vibrational and Spectroscopic Analysis
Theoretical frequency calculations are instrumental in assigning the vibrational modes observed in experimental IR and Raman spectra. By analyzing the potential energy distribution (PED), each calculated frequency can be attributed to specific molecular motions, such as stretching, bending, wagging, or twisting of functional groups.[7]
For this compound, the key vibrational modes of interest are:
-
N-H Stretching: Associated with the amino group proton.
-
NO2 Asymmetric and Symmetric Stretching: These are characteristic, strong absorptions for the nitro group.[1]
-
Pyridine Ring Vibrations: C-H stretching and ring breathing modes.[8]
-
C-N and N-N Stretching: Vibrations of the bonds connecting the functional group to the ring.
Calculated frequencies are often systematically higher than experimental values due to the calculation being performed on a single molecule in a harmonic potential. To correct for this, uniform scaling factors (e.g., 0.9613 for B3LYP) are applied to improve the correlation with experimental data.[1]
Table 2: Key Vibrational Frequencies for Aminonitropyridine Systems (cm⁻¹) (Based on data from 2-amino-3-nitropyridine and general regions for functional groups).[1][6]
| Vibrational Mode | Functional Group | Calculated (Scaled) | Typical Experimental Range |
| N-H Stretch | -NH- | ~3400-3500 | 3300-3500 |
| C-H Stretch | Pyridine Ring | ~3050-3100 | 3000-3100 |
| NO₂ Asymmetric Stretch | -NO₂ | ~1580-1600 | 1550-1610 |
| C=C, C=N Ring Stretch | Pyridine Ring | ~1450-1600 | 1400-1600 |
| NO₂ Symmetric Stretch | -NO₂ | ~1340-1360 | 1335-1380 |
| C-N Stretch | C-NH-NO₂ | ~1310-1330 | 1260-1330 |
| NO₂ Bending | -NO₂ | ~840-860 | 830-870 |
Electronic Properties: FMO and MEP Analysis
The electronic character of a molecule governs its reactivity, kinetic stability, and optical properties. Theoretical calculations provide invaluable tools for probing these characteristics.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A small HOMO-LUMO gap indicates high chemical reactivity, low kinetic stability, and high polarizability, which can be relevant for applications in non-linear optics.[2][3][9] For aminonitropyridines, the HOMO is typically localized over the amino group and the pyridine ring, while the LUMO is concentrated on the electron-withdrawing nitro group, indicating that electronic transitions involve an intramolecular charge transfer from the ring/amino group to the nitro group.[2][3]
Caption: Relationship between HOMO, LUMO, and the energy gap.
Table 3: Calculated Electronic Properties (Values are representative for this class of molecules and depend on the level of theory).[10][11]
| Property | Symbol | Typical Calculated Value | Significance |
| HOMO Energy | EHOMO | ~ -6.5 to -7.5 eV | Electron-donating ability |
| LUMO Energy | ELUMO | ~ -2.5 to -3.5 eV | Electron-accepting ability |
| Energy Gap | ΔE | ~ 3.5 to 4.5 eV | Chemical reactivity, stability |
| Chemical Hardness | η = (ELUMO-EHOMO)/2 | ~ 1.75 to 2.25 eV | Resistance to charge transfer |
| Electronegativity | χ = -(EHOMO+ELUMO)/2 | ~ 4.5 to 5.5 eV | Electron-attracting power |
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an indispensable tool for identifying reactive sites.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In this compound, these are expected around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms, especially the one attached to the amino nitrogen.
Thermodynamic and NBO Insights
Beyond structure and electronics, theoretical calculations can predict key thermodynamic properties and reveal subtle intramolecular interactions.
Thermodynamic Properties
Frequency calculations provide access to thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, Gibbs free energy, and entropy.[2][3] These values are crucial for predicting the stability of the molecule and the feasibility of chemical reactions. The calculated heat of formation is particularly important for energetic materials.[12]
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex molecular orbitals into a localized picture of bonding. It provides quantitative information about:
-
Charge Distribution: Calculating the natural atomic charges on each atom.[1][13]
-
Hyperconjugative Interactions: It identifies stabilizing interactions, such as the delocalization of electron density from a lone pair (donor) orbital to an antibonding (acceptor) orbital. In aminonitropyridines, significant charge transfer from the amino group lone pair to the antibonding orbitals of the ring and nitro group is often observed, contributing to the molecule's stability and electronic properties.[1][7]
Conclusion
The theoretical study of this compound, through a synergistic application of DFT and ab initio methods, provides a profound understanding of its molecular structure, stability, and reactivity. This guide has outlined a robust, self-validating computational protocol that yields detailed insights into its geometric parameters, vibrational spectra, and electronic landscape. The analysis of frontier molecular orbitals and the molecular electrostatic potential map effectively predicts the molecule's reactive behavior, while NBO analysis quantifies the intramolecular charge transfer that governs its properties. These computational insights are not merely academic; they are essential for the rational design of novel materials and for ensuring the safe handling and application of energetic compounds, serving as a vital complement to experimental investigation in materials science and drug development.
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Mahfouz, R. M. (n.d.). Structural and theoretical studies of 2-amino-3-nitropyridine. An-Najah Staff. Available at: [Link]
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Mahfouz, R. M. (2015). Structural and Theoretical Studies of 2-amino-3-nitropyridine. ResearchGate. Available at: [Link]
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Jose, S. P., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon. Available at: [Link]
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Jose, S. P., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. ResearchGate. Available at: [Link]
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Mahfouz, R. M. (2015). Structural and Theoretical Studies of 2-amino-3-nitropyridine. ResearchGate. Available at: [Link]
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(2017). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. ResearchGate. Available at: [Link]
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Vasu, D., et al. (2017). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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(2008). Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies. ResearchGate. Available at: [Link]
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Drozd, M., et al. (2024). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials. Available at: [Link]
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Al-Hujaj, O. A. R., & Al-Allaf, T. A. K. (2011). A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set. Computational and Theoretical Chemistry. Available at: [Link]
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Nealy, K. T., & Movassaghi, M. (2013). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. Available at: [Link]
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(n.d.). HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. ResearchGate. Available at: [Link]
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(2016). Structural, Spectroscopic Investigation and Computational Study on Nitrate and Hydrogen Oxalate Salts of 2-Aminopyrimidine. ResearchGate. Available at: [Link]
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(n.d.). The calculated heat of formation values of the nitropyridine.... ResearchGate. Available at: [Link]
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Krishnakumar, V., & John, X. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitropyridine. PubChem. Available at: [Link]
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Mahalakshmi, G., Mary, S., & Balachandran, V. (2018). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Semantic Scholar. Available at: [Link]
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Al-Ostath, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Available at: [Link]
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(2022). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. ResearchGate. Available at: [Link]
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Zain, S. M., Ng, S. W., & Mohammad, M. R. (2005). Crystallographic and geometry-optimization study on 2, 4, 6-trinitrophenol: 3-methyl-4-nitropyridine N-oxide (1/1). UM Research Repository. Available at: [Link]
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Bouleghlimat, A., et al. (2018). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. Chiang Mai Journal of Science. Available at: [Link]
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(n.d.). Molecular orbitals and energies for the HOMO-1, HOMO and LUMO and LUMO + 1 of 2-chloro-5-nitro pyridine. ResearchGate. Available at: [Link]
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Ghamri, M., et al. (2016). Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. Der Pharma Chemica. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-nitropyridine
An Important Note on Isomers: The initial request for "N-nitropyridin-2-amine" did not specify the position of the nitro group. This guide will focus on the well-documented and commercially significant isomer, 2-Amino-5-nitropyridine (CAS 4214-76-0) . The physicochemical properties, including solubility and stability, are highly dependent on the isomeric form. Therefore, the information presented herein is specific to the 5-nitro isomer.
Introduction
2-Amino-5-nitropyridine is a yellow crystalline solid that serves as a pivotal intermediate in the synthesis of a wide array of organic molecules.[1] Its unique structure, featuring a pyridine ring substituted with both an electron-donating amino group and an electron-withdrawing nitro group, imparts a distinct reactivity profile that is leveraged in the pharmaceutical, agrochemical, and dye industries.[1] In the pharmaceutical sector, it is a key building block for the development of therapeutic agents, including anti-inflammatory and antimicrobial drugs.[2] Its utility in agrochemicals extends to the formulation of effective pesticides and herbicides.[2] Given its integral role in these critical applications, a thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure optimal reaction conditions, formulation efficacy, and product shelf-life.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-5-nitropyridine is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅N₃O₂ | [3] |
| Molecular Weight | 139.11 g/mol | [3] |
| Appearance | Yellow crystalline powder | [3][4] |
| Melting Point | 186-188 °C | [4][5] |
| Boiling Point | 293.8 °C at 760 mmHg | [4] |
| Water Solubility | 1.6 g/L (at 13 °C) | [6] |
| pKa | 2.82 ± 0.13 (Predicted) | [5] |
Solubility Profile
The solubility of 2-Amino-5-nitropyridine is a critical parameter for its application in synthesis and formulation. The presence of both a polar amino group and a highly polar nitro group, in conjunction with the aromatic pyridine ring, results in a nuanced solubility profile.
Aqueous Solubility
2-Amino-5-nitropyridine is sparingly soluble in water, with a reported solubility of 1.6 g/L at 13 °C.[6] The amino group can act as a hydrogen bond donor, and the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, facilitating some interaction with water molecules. However, the overall nonpolar character of the pyridine ring limits its aqueous solubility.
The basicity of the amino group and the pyridine nitrogen means that the aqueous solubility of 2-Amino-5-nitropyridine is pH-dependent. In acidic solutions, the amino group can be protonated to form an ammonium salt, which is expected to have significantly higher water solubility.[2]
Organic Solvent Solubility
The solubility of 2-Amino-5-nitropyridine in various organic solvents is summarized in the table below. This information is crucial for selecting appropriate solvents for reactions, purification, and formulation.
| Solvent | Solubility | Reference(s) |
| N,N-Dimethylformamide (DMF) | Very soluble | [4] |
| Dimethyl sulfoxide (DMSO) | Soluble | [2] |
| Methanol | Soluble | [4] |
| Ethanol | Certain solubility | [2] |
| Dichloromethane | Certain solubility | [2] |
| Glacial Acetic Acid | Sparingly soluble | [4] |
| Chloroform | Very slightly soluble | [4] |
The high solubility in polar aprotic solvents like DMF and DMSO can be attributed to strong dipole-dipole interactions. The solubility in protic solvents like methanol and ethanol is facilitated by hydrogen bonding. The limited solubility in less polar solvents like chloroform highlights the dominant role of the polar functional groups in dictating its solubility.
Stability Profile and Degradation Pathways
The stability of 2-Amino-5-nitropyridine is a critical consideration for its storage, handling, and use in pharmaceutical formulations. The presence of the nitro group, in particular, can render the molecule susceptible to degradation under certain conditions.
General Stability
Under recommended storage conditions, in a cool, dark place, 2-Amino-5-nitropyridine is a stable compound.[2][5] However, it is sensitive to light and should be protected from exposure to prevent photodegradation.[5]
Incompatibilities
2-Amino-5-nitropyridine is incompatible with strong oxidizing agents and strong acids.[7] Contact with these substances can lead to vigorous reactions and decomposition.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. For 2-Amino-5-nitropyridine, forced degradation studies should investigate the following pathways:
-
Hydrolytic Degradation: The stability of the compound in aqueous solutions at different pH values (acidic, neutral, and basic) and temperatures should be evaluated. While the pyridine ring is generally stable to hydrolysis, the amino group could potentially undergo deamination under harsh alkaline conditions.[10]
-
Oxidative Degradation: The molecule's susceptibility to oxidation should be tested using an oxidizing agent such as hydrogen peroxide. The amino group is a potential site for oxidation.
-
Photodegradation: As the compound is known to be light-sensitive, its stability under UV and visible light exposure should be thoroughly investigated.[5] Photodegradation of nitroaromatic compounds can lead to the reduction of the nitro group to a nitroso group.[11]
-
Thermal Degradation: The compound's stability at elevated temperatures should be assessed. Thermal decomposition of nitroaromatic compounds can be complex and may lead to the release of hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7]
Potential Degradation Pathways
Based on the functional groups present in 2-Amino-5-nitropyridine and knowledge of related compounds, the following degradation pathways can be hypothesized:
-
Hydrolysis: Under strongly basic conditions, nucleophilic attack by hydroxide ions could potentially lead to the displacement of the amino group, although this is generally a difficult reaction for aromatic amines.
-
Photodegradation: Exposure to light, particularly UV radiation, could induce the reduction of the nitro group to a nitroso or even an amino group. Ring opening or polymerization may also occur under high-energy irradiation.
-
Thermal Decomposition: At elevated temperatures, the primary degradation pathway is likely to involve the cleavage of the C-NO₂ bond, leading to the formation of radical species and subsequent complex reactions that result in the evolution of NOx, CO, and CO₂.[7] The decomposition of a related compound, 2,6-diamino-3,5-dinitropyrazine-1-oxide, has been shown to proceed in a two-step mechanism involving the initial cleavage of the NO₂ and NH₂ groups.[12]
The following diagram illustrates a hypothesized degradation pathway for 2-Amino-5-nitropyridine under photolytic conditions.
Caption: Hypothesized photolytic degradation pathway of 2-Amino-5-nitropyridine.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for determining the solubility and stability of 2-Amino-5-nitropyridine.
Protocol 1: Determination of Equilibrium Solubility
This protocol describes the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a given solvent.[13]
Rationale: This method ensures that the solvent is saturated with the solute, providing an accurate measure of its equilibrium solubility at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of 2-Amino-5-nitropyridine to a series of vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol, acetonitrile, DMSO). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the concentration of the diluted sample and the dilution factor.
The following diagram illustrates the workflow for determining equilibrium solubility.
Caption: Workflow for the determination of equilibrium solubility using the shake-flask method.
Protocol 2: Forced Degradation and Stability-Indicating Method Development
This protocol outlines the process for conducting forced degradation studies and developing a stability-indicating HPLC method for 2-Amino-5-nitropyridine.[8][9]
Rationale: This systematic approach is crucial for identifying potential degradation products, understanding degradation pathways, and ensuring that the analytical method used for stability testing is specific and can separate the intact drug from its degradants.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Amino-5-nitropyridine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 2, 4, 8, 24 hours). Cool the samples and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at a controlled temperature (e.g., 60 °C) for a specified time. Cool the samples and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of 2-Amino-5-nitropyridine to dry heat in an oven at a high temperature (e.g., 105 °C) for a specified time. Also, heat a solution of the compound in a suitable solvent.
-
Photodegradation: Expose a solution of 2-Amino-5-nitropyridine in a photostability chamber to a controlled light source (e.g., ICH option 1 or 2). A dark control sample should be kept under the same conditions but protected from light.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Analyze all stressed samples and a non-stressed control sample by the developed HPLC method.
-
Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent and degradation peaks.
-
-
Data Evaluation:
-
Calculate the percentage degradation of 2-Amino-5-nitropyridine under each stress condition.
-
Evaluate the mass balance to account for the parent compound and all degradation products.
-
If significant degradation is observed, further studies using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the structure of the degradation products.
-
The following diagram outlines the workflow for forced degradation studies.
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N-nitropyridin-2-amine literature review and background
An In-depth Technical Guide to Nitropyridin-2-amines: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Nitropyridin-2-amines, a class of heterocyclic compounds pivotal to advancements in pharmaceuticals, agrochemicals, and materials science. We will delve into the nuances of their synthesis, explore their physicochemical properties and reactivity, and highlight their significant applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: Decoding the Nomenclature
The term "N-nitropyridin-2-amine" can be ambiguous. Structurally, it could refer to 2-(Nitroamino)pyridine, where a nitro group (NO₂) is bonded to the exocyclic amine nitrogen. However, the vast majority of scientific literature uses this term, or similar variations, to describe isomers of aminopyridine where the nitro group is a substituent on the pyridine ring itself. This guide will focus on these ring-nitrated isomers, which are of significant industrial and academic interest.
The most prominent and well-studied isomers are 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine. The position of the electron-withdrawing nitro group profoundly influences the molecule's electronic properties, reactivity, and utility as a synthetic building block.
Table 1: Core Isomers and Identifiers
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Amino-5-nitropyridine | ![]() | 4214-76-0[1][2][3][4] | C₅H₅N₃O₂ | 139.11[1][2][3][4] |
| 2-Amino-3-nitropyridine | ![]() | 4214-75-9[5] | C₅H₅N₃O₂ | 139.11[5] |
| 2-Amino-4-nitropyridine | ![]() | 4487-50-7[6] | C₅H₅N₃O₂ | 139.11[6] |
Note: Images are representative structures.
Synthesis and Mechanistic Insights
The primary industrial route to synthesizing 2-amino-3-nitropyridine and 2-amino-5-nitropyridine is the direct nitration of 2-aminopyridine.[7] This electrophilic aromatic substitution reaction is a classic example of directing group effects on a heterocyclic system.
The Nitration of 2-Aminopyridine
The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Causality of Experimental Choices:
-
Mixed Acid System: The use of sulfuric acid is critical. It increases the concentration of the nitronium ion far beyond what is present in nitric acid alone, thereby accelerating the reaction rate.
-
Temperature Control: The reaction is exothermic and must be carefully controlled. Low temperatures (typically below 60°C) are maintained to prevent over-nitration and decomposition of the starting material, ensuring higher yields and purity.[8]
The amino group (-NH₂) in 2-aminopyridine is an activating, ortho-, para- director. However, under the strongly acidic conditions of nitration, it is protonated to form the ammonium ion (-NH₃⁺), which is a deactivating, meta- director. The interplay between the ring nitrogen and the substituent dictates the final regioselectivity, leading to a mixture of the 5-nitro (para to the amino group) and 3-nitro (ortho to the amino group) isomers.[7] The 5-nitro isomer is often the major product.[9]
Detailed Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine
This protocol is a synthesized example based on established literature procedures.[8][9]
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-aminopyridine (0.2 mol) to an organic solvent like 1,2-dichloroethane (75 g). Stir until fully dissolved.[9]
-
Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid to prepare the mixed acid (45.17 g).[9]
-
Reaction Execution: Cool the 2-aminopyridine solution to below 10°C. Slowly add the nitrating mixture dropwise, ensuring the reaction temperature does not exceed 60°C.[8] The addition is typically completed over 1-2 hours.[9]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir for several hours (e.g., 10 hours at 58°C) until the reaction is complete, as monitored by TLC or HPLC.[9]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into crushed ice. Neutralize the solution by the slow addition of an aqueous base (e.g., ammonia or sodium hydroxide solution) to a pH of 8.[8]
-
Purification: The precipitated yellow solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.[8][9] This yields a mixture of isomers. Separation of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine can be achieved by methods such as steam distillation under reduced pressure.[7] A high-purity product (98-99%) can be obtained with yields often exceeding 75-90%.[8][9]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-Amino-5-nitropyridine.
Physicochemical and Spectroscopic Properties
The introduction of the nitro and amino groups onto the pyridine ring creates a "push-pull" electronic system, which gives these molecules their characteristic properties.
Table 2: Physicochemical Properties of Nitropyridin-2-amine Isomers
| Property | 2-Amino-5-nitropyridine | 2-Amino-3-nitropyridine | Source |
| Appearance | Yellow crystalline powder | Yellow crystalline solid | [10],[5] |
| Melting Point (°C) | 186-188 | 162-166 | [4],[5] |
| Water Solubility | 1.6 g/L (Sparingly soluble) | Soluble | [10],[5] |
| pKa | 2.82 ± 0.13 (Predicted) | N/A | [10] |
| Topological Polar Surface Area (TPSA) | 82.05 Ų | 84.7 Ų | [1],[6] |
| LogP | 0.572 | 0.3 | [1],[6] |
Spectroscopic Data: The NIST WebBook provides reference spectra for 2-Amino-5-nitropyridine (CAS 4214-76-0), which are invaluable for structural confirmation.[3] This includes IR, Mass Spectrum (electron ionization), and UV/Visible spectra, allowing for unambiguous identification of the synthesized compound.[3]
Chemical Reactivity and Synthetic Utility
The reactivity of nitropyridin-2-amines is governed by the interplay of the electron-deficient pyridine ring, the electron-withdrawing nitro group, and the nucleophilic amino group.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient. The strongly deactivating nitro group further enhances this property, making the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.[11] This makes halogenated nitropyridines excellent substrates for SNAr reactions.
-
Reactions of the Amino Group: The exocyclic amino group behaves as a typical aromatic amine. It can be diazotized with nitrous acid (HNO₂) to form a relatively stable diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.[12][13] It can also undergo acylation, alkylation, and condensation reactions.
-
Building Block for Heterocycles: 2-Amino-5-nitropyridine is a key precursor for the synthesis of more complex heterocyclic systems. For example, it reacts with substituted isoxazolones in the presence of a base like triethylamine to form imidazo[1,2-a]pyridines and indoles, which are important scaffolds in medicinal chemistry.[14]
Reaction Pathway Diagram: Synthesis of Imidazo[1,2-a]pyridines
Caption: Reaction of nitropyridine derivatives to form fused heterocycles.[14]
Applications in Research and Industry
The unique structural and electronic features of nitropyridin-2-amines make them valuable intermediates in several high-value chemical industries.
-
Pharmaceuticals: These compounds are crucial building blocks in the synthesis of a wide array of pharmaceutical agents.[10] They serve as intermediates in the production of drugs with antitumor, antiviral, anti-inflammatory, and anti-HIV activities.[5] The aminopyridine moiety is a well-known pharmacophore present in many bioactive molecules.[15]
-
Agrochemicals: In the agrochemical sector, nitropyridin-2-amines are used to manufacture herbicides, fungicides, and insecticides.[5] They are also employed in the synthesis of plant growth regulators.[5]
-
Dye Industry: 2-Amino-3-nitropyridine serves as a starting material for the creation of azo dyes, which are widely used for coloring textiles.[5]
Safety, Handling, and Storage
As with all nitroaromatic compounds, proper safety precautions are essential when handling nitropyridin-2-amines.
-
Hazard Classification: These compounds are generally classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10] Some isomers are harmful if swallowed.[6]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10] The compounds are often light-sensitive and should be protected from light.[1][10]
Conclusion
Nitropyridin-2-amines, particularly the 3-nitro and 5-nitro isomers, are versatile and highly valuable chemical intermediates. Their synthesis via the nitration of 2-aminopyridine is a well-established industrial process, and their "push-pull" electronic nature endows them with a rich and useful reactivity profile. From life-saving pharmaceuticals to vital agricultural products, the applications of these foundational molecules are extensive, ensuring their continued importance in the landscape of modern chemical science.
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McLaughlin, M., et al. (2010). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health (NIH). [Link]
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Pharmaffiliates. CAS No: 4214-76-0| Chemical Name : 2-Amino-5-nitropyridine. [Link]
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Ningbo Inno Pharmchem Co., Ltd. 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. [Link]
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Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]
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NIST WebBook. 2-Amino-5-nitropyridine. [Link]
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El-Awa, A., et al. (2012). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Institutes of Health (NIH). [Link]
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PubChem. 2-Amino-4-nitropyridine. National Institutes of Health (NIH). [Link]
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Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
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Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. [Link]
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Michigan State University Department of Chemistry. Reaction of Amines with Nitrous Acid. [Link]
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ResearchGate. Nitrite reaction with aromatic amines. (a) Reaction of 2-aminopyridine.... [Link]
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The Rising Therapeutic Potential of N-nitropyridin-2-amine and its Derivatives: A Technical Guide for Drug Discovery
Foreword
The N-phenylpyridin-2-amine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous targeted therapeutics, including the renowned kinase inhibitor, Imatinib.[1] The strategic incorporation of a nitro group, particularly at the para-position of the phenyl ring or on the pyridine moiety, gives rise to the N-nitropyridin-2-amine class of compounds. These derivatives have demonstrated a remarkable breadth of biological activities, positioning them as a highly promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and underlying mechanisms of action of this compound derivatives, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols and structure-activity relationship insights are provided to empower researchers in their drug discovery endeavors.
Synthetic Strategies: Building the this compound Core
The construction of the this compound scaffold is most effectively achieved through modern cross-coupling reactions, with the Buchwald-Hartwig amination being a cornerstone technique.[2] This palladium-catalyzed reaction facilitates the crucial C-N bond formation between an aryl halide (or triflate) and an amine, offering versatility and tolerance to a wide array of functional groups.[3][4]
Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpyridin-2-amine Synthesis
This protocol outlines a general procedure for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, which can be adapted for various this compound analogs.[3][4]
Materials:
-
2-Chloropyridine derivative (e.g., 2-chloro-5-nitropyridine)
-
Aryl amine (e.g., aniline)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]
-
Ligand: Xantphos
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Toluene, anhydrous
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2-chloropyridine derivative (1.0 eq), the aryl amine (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), Xantphos (0.1 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the mixture to reflux (approximately 110 °C for toluene) and maintain this temperature.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-arylpyridin-2-amine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Caption: A generalized workflow for the synthesis of this compound derivatives via Buchwald-Hartwig amination.
Anticancer Activity: A Multi-pronged Attack on Malignancy
This compound derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines, including those of leukemia, lung, colon, breast, and renal cancers.[1] Their anticancer efficacy stems from their ability to induce cell cycle arrest and apoptosis through at least two distinct mechanisms: kinase inhibition and microtubule targeting.[1][5]
Mechanism of Action: Kinase Inhibition
A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that control cell proliferation, survival, and differentiation.[1] The N-phenylpyridin-2-amine scaffold is adept at fitting into the ATP-binding pocket of various kinases.[1]
Derivatives of this class have been identified as potent inhibitors of several key kinases implicated in cancer, including:
-
Aurora Kinases (A and B): Essential for mitotic progression.[1]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[1]
-
Janus Kinase 2 (JAK2): A critical component of the JAK-STAT signaling pathway, often dysregulated in myeloproliferative neoplasms.[6]
Caption: this compound derivatives inhibit protein kinases, blocking downstream signaling pathways essential for cancer cell proliferation and survival.
Mechanism of Action: Microtubule Targeting
Recent studies have identified 3-nitropyridine analogues as a novel class of microtubule-targeting agents.[5][7] These compounds disrupt microtubule dynamics, which are essential for intracellular transport, cell signaling, and, most critically, cell division.[5][8]
The mechanism involves the binding of these derivatives to the colchicine-binding site on tubulin, the protein subunit of microtubules.[5][9] This interaction inhibits tubulin polymerization, leading to the disintegration of the microtubule network.[5] The disruption of microtubule function triggers a prolonged activation of the mitotic spindle assembly checkpoint, ultimately leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[5]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxicity of various this compound and related derivatives against several human cancer cell lines.
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Pyrazolo[3,4-b]pyridine | Hela (Cervical) | IC₅₀ | 2.59 µM | [1] |
| Pyrazolo[3,4-b]pyridine | MCF7 (Breast) | IC₅₀ | 4.66 µM | [1] |
| Pyrazolo[3,4-b]pyridine | HCT-116 (Colon) | IC₅₀ | 1.98 µM | [1] |
| 4-aminopyrazolo[3,4-d]pyrimidine | UO-31 (Renal) | IC₅₀ | < 0.01 µM | [1] |
| N-(4′-nitrophenyl)-l-prolinamide | A549 (Lung) | % Inhibition | 95.41% at 100 µM | [1] |
| N-(4′-nitrophenyl)-l-prolinamide | HCT-116 (Colon) | % Inhibition | 93.33% at 100 µM | [1] |
| 3-Nitropyridine analogue (4AZA2891) | HT-29 (Colon) | IC₅₀ | ~10 nM | [5] |
| 3-Nitropyridine analogue (4AZA2996) | HT-29 (Colon) | IC₅₀ | ~10 nM | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom microplates
-
This compound derivative stock solution (in DMSO)
-
MTT labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
Prepare serial dilutions of the this compound derivative in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept low (e.g., <0.5%) to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT labeling reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: A Promising Avenue for Combating Infections
This compound derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[11][12]
Mechanism of Action
The antimicrobial activity of nitroaromatic compounds is often attributed to the reduction of the nitro group within the microbial cell.[13] This reduction process, which can be enzymatic, generates reactive intermediates such as nitroso and superoxide species.[13] These toxic intermediates can then covalently bind to microbial DNA, leading to cellular damage and ultimately cell death.[13] The presence of the nitro group is therefore a critical determinant of the antimicrobial efficacy of these compounds.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for some nitropyridine derivatives against various microbial strains.
| Compound Class | Microbial Strain | Activity Metric | Value | Reference |
| Nitropyridine-containing complexes | S. aureus | Mean zone of inhibition | 9.1–17.9 mm | [11] |
| Nitropyridine-containing complexes | B. subtilis | Mean zone of inhibition | 9.1–17.9 mm | [11] |
| Nitropyridine-containing complexes | P. aeruginosa | Mean zone of inhibition | 9.1–17.9 mm | [11] |
| Nitropyridine-containing complexes | E. coli | Mean zone of inhibition | 9.1–17.9 mm | [11] |
| Nitropyridine-containing complexes | C. albicans | Mean zone of inhibition | 21.9–25.3 mm | [11] |
| Thienopyridine derivative (12a) | E. coli | MIC | 0.0195 mg/mL | [12] |
| Thienopyridine derivative (12a) | B. mycoides | MIC | <0.0048 mg/mL | [12] |
| Thienopyridine derivative (12a) | C. albicans | MIC | <0.0048 mg/mL | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[14][15][16]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Sterile saline or broth for dilutions
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Incubator set to the optimal growth temperature for the microorganism
-
Microplate reader (optional, for measuring turbidity)
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivative in the broth medium directly in the wells of a 96-well plate. Typically, 50-100 µL of each concentration is added to the wells.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Prepare a standardized inoculum of the microorganism in broth.
-
Inoculate each well (except the negative control) with a defined volume of the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) of the wells can be measured using a microplate reader to quantify growth.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings.
-
Anticancer Activity: For antiproliferative activity, the presence of electron-withdrawing groups, such as the nitro group, is often beneficial.[17] The substitution pattern on the phenyl ring can modulate the potency and selectivity of kinase inhibition. For microtubule-targeting agents, specific substitutions on the pyridine ring are crucial for binding to the colchicine site of tubulin.[5]
-
Antimicrobial Activity: The nitro group is a key pharmacophore for the antimicrobial activity of these compounds.[18] Its position and the electronic environment of the aromatic system can influence the efficiency of its reduction to toxic intermediates within the microbial cell. The overall lipophilicity of the molecule also plays a role in its ability to penetrate microbial cell membranes.[19]
Conclusion and Future Directions
This compound and its derivatives represent a versatile and highly promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their ability to engage in multiple mechanisms of action, including kinase inhibition and microtubule targeting for anticancer effects, and the generation of reactive nitro intermediates for antimicrobial activity, makes them an attractive scaffold for further drug development.
Future research should focus on expanding the chemical diversity of this scaffold through combinatorial synthesis and exploring the structure-activity relationships in greater detail to optimize potency, selectivity, and pharmacokinetic properties. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel this compound derivatives, paving the way for the discovery of next-generation therapeutic agents.
References
Sources
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- 5. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of N-Nitropyridin-2-amine Derivatives in the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, most notably cancer.[1] This has positioned kinase inhibitors as a major class of therapeutic agents.[1][2] Within the vast chemical space of kinase inhibitors, pyridine-based scaffolds are prevalent due to their ability to form critical hydrogen bond interactions within the ATP-binding site of kinases.[1][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of N-nitropyridin-2-amine and its derivatives as versatile building blocks in the synthesis of novel kinase inhibitors. We will explore the underlying chemical principles that make these reagents powerful tools and provide detailed, field-proven protocols for their use in key synthetic transformations.
The Chemical Rationale: Why this compound Scaffolds?
The utility of a starting material in medicinal chemistry is defined by its reactivity, versatility, and ability to introduce desirable pharmacophoric features. This compound and its substituted analogues are exemplary building blocks due to a unique interplay between their functional groups.[4][5]
-
The Amino Group (-NH₂): This group at the 2-position serves as a potent nucleophile, ideal for participating in coupling reactions or nucleophilic aromatic substitution (SNAr) to link the pyridine core to other molecular fragments.
-
The Nitro Group (-NO₂): The strongly electron-withdrawing nature of the nitro group is the cornerstone of this scaffold's utility.
-
Ring Activation: It powerfully activates the pyridine ring, particularly at positions ortho and para to itself, for SNAr reactions. This facilitates the displacement of leaving groups (e.g., halogens) with nucleophiles under relatively mild conditions.
-
A Masked Amino Group: The nitro group can be readily and selectively reduced to a primary amine.[6] This unmasking provides a secondary point for diversification, crucial for building complex heterocyclic systems or introducing additional binding motifs.
-
-
The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a feature frequently exploited in kinase inhibitor design to engage with the hinge region of the enzyme's ATP-binding pocket.[1][7]
This trifecta of functionalities allows for a modular and logical approach to building libraries of potential kinase inhibitors, as illustrated below.
Diagram 1: Key synthetic pathways leveraging the this compound scaffold.
Application Note I: Synthesis of an Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine ring system is a well-established bioisostere of purine and is a privileged scaffold in numerous kinase inhibitors.[1] The following protocol details the synthesis of this core starting from a commercially available 2-amino-3-nitropyridine derivative. The key transformation relies on the reduction of the nitro group to generate a 1,2-diamine, which is primed for cyclization.
Protocol 1: Synthesis of 7-Bromo-6-methylimidazo[4,5-b]pyridine
This protocol is adapted from established methodologies for constructing imidazopyridine kinase inhibitor cores.[1] It exemplifies the critical nitro-to-amine reduction followed by cyclization.
Step 1: Reduction of 4-Bromo-5-methyl-3-nitropyridin-2-amine
-
Causality: The reduction of the nitro group to an amine is the pivotal step that creates the necessary 2,3-diaminopyridine intermediate. Catalytic hydrogenation with Palladium on carbon (Pd/C) is a clean and efficient method for this transformation. Ammonium formate can also be used as a hydrogen transfer agent.[8]
-
Materials:
-
4-Bromo-5-methyl-3-nitropyridin-2-amine
-
Ethanol (EtOH), anhydrous
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Hydrogen gas (H₂) balloon or atmospheric pressure hydrogenation apparatus
-
Celite®
-
-
Procedure:
-
To a round-bottom flask suitable for hydrogenation, add 4-bromo-5-methyl-3-nitropyridin-2-amine (1.0 eq).
-
Add anhydrous ethanol to create a slurry (approx. 0.1 M concentration).
-
Carefully add 10% Pd/C (approx. 0.1 eq by weight) under a nitrogen or argon atmosphere.
-
Seal the flask, evacuate, and backfill with hydrogen gas three times.
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the yellow starting material and the appearance of a new, more polar spot indicates reaction completion (typically 2-4 hours).
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-5-methylpyridine-2,3-diamine, which is often used directly in the next step without further purification.
-
Step 2: Cyclization to form the Imidazo[4,5-b]pyridine Core
-
Causality: The adjacent amino groups of the 2,3-diaminopyridine readily condense with a one-carbon electrophile, such as formic acid, to form the imidazole ring.
-
Materials:
-
Crude 4-bromo-5-methylpyridine-2,3-diamine (from Step 1)
-
Formic Acid (HCOOH), >95%
-
-
Procedure:
-
To the flask containing the crude diamine, add an excess of formic acid (approx. 10-20 equivalents).
-
Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-3 hours.
-
Self-Validation: Monitor the reaction by TLC or LC-MS until the diamine intermediate is fully consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the 7-bromo-6-methylimidazo[4,5-b]pyridine product. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Diagram 2: Experimental workflow for the synthesis of an imidazo[4,5-b]pyridine core.
Application Note II: SNAr for Kinase Inhibitor Scaffolds
A powerful strategy in kinase inhibitor synthesis involves the SNAr reaction, where a halogenated nitropyridine is coupled with a nucleophilic amine. The nitro group's electron-withdrawing effect is critical for activating the halogenated position towards substitution. This approach was successfully used in the design of potential inhibitors for Monopolar Spindle 1 (MPS1) kinase, a target in cancer therapy.[9]
Protocol 2: Synthesis of N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine Intermediate
This protocol describes a highly regioselective SNAr reaction between 2,6-dichloro-3-nitropyridine and an aminoisoquinoline core.[9]
-
Causality: In 2,6-dichloro-3-nitropyridine, the chlorine atom at the 2-position is significantly more activated towards nucleophilic attack than the chlorine at the 6-position. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the highly electronegative nitrogen of the pyridine ring and the oxygen atoms of the ortho-nitro group, providing substantial stabilization.
Diagram 3: Regioselective SNAr reaction in the synthesis of a potential MPS1 kinase inhibitor.
-
Materials:
-
5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
-
2,6-dichloro-3-nitropyridine
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
1,4-Dioxane, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an argon atmosphere, suspend sodium hydride (1.2 eq) in anhydrous dioxane.
-
Add a solution of 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (1.0 eq) in anhydrous dioxane dropwise at room temperature. Stir for 30 minutes.
-
Add a solution of 2,6-dichloro-3-nitropyridine (1.1 eq) in anhydrous dioxane.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Self-Validation: Monitor the consumption of the starting amine by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Partition the mixture between ethyl acetate and saturated aq. NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine product. The structure and regiochemistry should be confirmed by NMR and HRMS analysis.[9]
-
Data Summary and Characterization
The successful synthesis of kinase inhibitor intermediates requires rigorous characterization. Below is a table summarizing typical outcomes for the reactions described.
| Reaction Type | Starting Material | Product | Typical Yield | Key Characterization Notes |
| Nitro Reduction | 4-Bromo-5-methyl-3-nitropyridin-2-amine | 4-Bromo-5-methylpyridine-2,3-diamine | >90% (crude) | Product is often unstable and used immediately. Disappearance of -NO₂ stretches in IR. |
| Cyclization | 4-Bromo-5-methylpyridine-2,3-diamine | 7-Bromo-6-methylimidazo[4,5-b]pyridine | 70-85% | Formation of imidazole ring confirmed by ¹H and ¹³C NMR shifts. |
| SNAr | 2,6-dichloro-3-nitropyridine | N-(6-chloro-3-nitropyridin-2-yl) derivative | 50-75% | Regiochemistry confirmed by 2D NMR (NOESY/HMBC). Mass spectrometry confirms coupling.[9] |
Conclusion
This compound and its derivatives are not merely reagents but strategic platforms for the efficient construction of kinase inhibitors. The ability to perform sequential, regioselective reactions—leveraging the nitro group first as an activating group and second as a masked amine—provides a logical and powerful pathway for generating molecular diversity. The protocols and principles outlined in this guide demonstrate the versatility of this scaffold, enabling the synthesis of complex heterocyclic cores like imidazopyridines, which are central to many FDA-approved and investigational kinase inhibitors.[2][3][8]
References
- Nitropyridines in the Synthesis of Bioactive Molecules - PMC. PubMed Central - NIH.
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
- Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis. Benchchem.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- 2-Amino-3-nitropyridine: A Versatile Building Block for Fine Chemical Synthesis. Leading Chemical Supplier.
- 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. Leading Chemical Supplier.
- Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC. PubMed Central - NIH.
- Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research.
Sources
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- 2. brimr.org [brimr.org]
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- 5. nbinno.com [nbinno.com]
- 6. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 2-Amino-Nitropyridines in Nucleophilic Aromatic Substitution for Drug Discovery
Introduction
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an invaluable component in designing molecules with high target affinity and favorable pharmacokinetic profiles. Within the diverse family of pyridine derivatives, nitropyridines stand out as exceptionally versatile synthetic intermediates.[3][4]
This guide focuses on a specific, powerful application: the use of 2-amino-nitropyridines, such as 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, as potent nucleophiles in Nucleophilic Aromatic Substitution (SNAr) reactions. The strategic placement of an amino group and a strongly electron-withdrawing nitro group on the same pyridine ring creates a reagent of significant utility for drug development professionals. The amino group serves as the nucleophilic center for forging critical carbon-nitrogen bonds, while the nitro group not only modulates the electronic character of the molecule but also provides a synthetic handle for further chemical transformations.
This document provides an in-depth exploration of the underlying mechanism, detailed experimental protocols, and field-proven insights to empower researchers in leveraging these building blocks for the synthesis of novel bioactive compounds.
Section 1: The Mechanistic Cornerstone of SNAr Reactions
Nucleophilic Aromatic Substitution is a fundamental reaction class in organic synthesis, enabling the functionalization of aromatic rings.[5] Unlike the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, the SNAr reaction proceeds via a distinct addition-elimination pathway at an sp2-hybridized aromatic carbon.[6]
The Addition-Elimination Mechanism:
The reaction is a two-step process, initiated by the attack of a nucleophile (in this case, the amino group of a 2-amino-nitropyridine) on an electron-deficient aromatic ring bearing a suitable leaving group (typically a halide).
-
Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bearing the leaving group. This temporarily disrupts the aromaticity of the ring to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6][7] This step is typically the slowest and therefore the rate-determining step of the reaction.[7]
-
Elimination Step (Fast): Aromaticity is restored in a rapid subsequent step through the expulsion of the leaving group.
The feasibility and rate of the SNAr reaction are critically dependent on three factors:
-
The presence of strong electron-withdrawing groups (EWGs) on the aromatic substrate.
-
The nature of the leaving group.
-
The strength of the nucleophile.
The nitro group (-NO2) is a paramount activating group. When positioned ortho or para to the leaving group, it powerfully stabilizes the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy of the first step.[6]
Section 2: Practical & Mechanistic Considerations for Using 2-Amino-Nitropyridines
When employing a 2-amino-nitropyridine as a nucleophile, the success of the reaction hinges on careful selection of the reaction partners and conditions.
Causality Behind Experimental Choices
-
The Substrate: The electrophilic partner must be sufficiently activated towards nucleophilic attack. Substrates like 2,6-difluoro-3-nitropyridine or 2-chloro-5-nitropyridine are ideal.[1][8] Fluorine is an excellent leaving group in SNAr reactions, often superior to other halogens, due to the high electronegativity of the C-F bond which makes the attached carbon highly electrophilic.
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dioxane, or N-Methyl-2-pyrrolidone (NMP) are the solvents of choice.[5] These solvents effectively solvate the counter-ion of the base but poorly solvate the amine nucleophile, leaving it "bare" and highly reactive. This enhances the rate of the nucleophilic attack.
-
The Role of the Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K2CO3) is essential.[5][8] Its primary role is to scavenge the acidic byproduct (e.g., HF or HCl) generated during the substitution. This prevents the protonation and deactivation of the 2-amino-nitropyridine nucleophile and drives the reaction equilibrium towards the product.
-
Temperature Control: SNAr reactions often require elevated temperatures (reflux conditions) to overcome the initial activation energy barrier associated with the disruption of the substrate's aromaticity.[9] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical to determine the optimal reaction time and prevent decomposition.
Section 3: Detailed Experimental Protocols
The following protocols provide a robust starting point for researchers. They are designed to be self-validating, with clear steps for execution and monitoring.
Protocol 1: Synthesis of N-(6-Fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine
This protocol is adapted from methodologies used in the synthesis of covalent USP7 inhibitors and demonstrates the reaction of an amine nucleophile with an activated dihalopyridine substrate.[8]
Materials:
-
3-Aminoisoquinoline (1.0 eq)
-
2,6-Difluoro-3-nitropyridine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
-
Ethyl acetate, brine, saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-aminoisoquinoline (1.0 eq) and anhydrous 1,4-dioxane (approx. 0.1 M concentration).
-
Reagent Addition: Add 2,6-difluoro-3-nitropyridine (1.1 eq) followed by DIPEA (2.5 eq) to the stirred solution at room temperature.
-
Heating and Monitoring: Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 101°C). Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 16-24 hours).
-
Scientist's Note: The regioselectivity is driven by the powerful activating effect of the nitro group, directing the substitution to the ortho (C2) position. The second fluorine at the C6 position remains, providing a handle for subsequent chemistry if desired.
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Scientist's Note: The bicarbonate wash is critical for removing any remaining acidic species and excess DIPEA salts, simplifying the subsequent purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Analysis: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and HRMS.
Section 4: Data Presentation & Applications
The SNAr reaction using 2-amino-nitropyridines is a reliable method for generating libraries of compounds for screening in drug discovery programs. The yields are typically moderate to high, depending on the specific substrates.
| Nucleophile | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Aminoisoquinoline | 2,6-Difluoro-3-nitropyridine | DIPEA | 1,4-Dioxane | 101 | 20 | 5-90* | [8] |
| Secondary Amines | 2-Chloro-5-methyl-3-nitropyridine | N/A | N/A | N/A | N/A | Moderate | [1] |
| Various Amines | 2-Chloro-3,5-dinitropyridine | N/A | N/A | N/A | N/A | High | [1] |
| Amine Nucleophiles | 2-Chloro-4-nitropyridine | K₂CO₃ | DMF | RT - Reflux | 4-12 | Good | [7][10] |
| Yields vary depending on the specific isoquinoline derivative used. |
Applications in Drug Development: This chemistry is instrumental in the synthesis of targeted therapies. For instance, the reaction has been employed to create potent and selective inhibitors of Ubiquitin-Specific Protease 7 (USP7), a target in oncology.[8] Furthermore, derivatives of 2-amino-nitropyridines are precursors to kinase inhibitors, which are a vital class of drugs for cancer therapy.[11]
Section 5: Troubleshooting and Advanced Considerations
-
Low Reactivity: If the reaction stalls, ensure all reagents are anhydrous, particularly the solvent. A higher reaction temperature or a switch to a more polar solvent like DMSO may be beneficial. In some cases, using a stronger base like cesium carbonate can increase the rate.
-
Side Reactions: While highly regioselective, complex substrates may present alternative reaction sites. In rare cases with highly activated systems, displacement of the nitro group itself can occur.[3] Careful monitoring and characterization are essential.
-
Alternative Methodologies: While SNAr is highly effective for activated systems, modern cross-coupling reactions like the Buchwald-Hartwig amination offer a broader substrate scope for C-N bond formation, especially for non-activated aryl halides.[5] However, SNAr often remains the more cost-effective and operationally simpler choice when the substrate is suitable.
Conclusion
2-Amino-nitropyridines are powerful and versatile nucleophilic building blocks for the synthesis of complex, nitrogen-containing heterocyclic molecules. A solid understanding of the SNAr mechanism and the rationale behind the choice of reaction conditions allows researchers to reliably and efficiently construct novel molecular architectures. This chemistry provides a direct and robust route to compounds of significant interest for the pharmaceutical and agrochemical industries, underscoring its enduring importance in modern organic synthesis.
References
-
Title: Nitropyridines in the Synthesis of Bioactive Molecules. Source: MDPI URL: [Link]
-
Title: NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Source: HETEROCYCLES, Vol. 65, No. 9, 2005. URL: [Link]
-
Title: Nitropyridines in the Synthesis of Bioactive Molecules. Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Source: PMC - NIH URL: [Link]
-
Title: Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Source: PMC - NIH URL: [Link]
-
Title: Nucleophilic aromatic substitution. Source: Wikipedia URL: [Link]
-
Title: Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Source: Semantic Scholar URL: [Link]
-
Title: nucleophilic aromatic substitutions. Source: YouTube URL: [Link]
-
Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Source: PMC - NIH URL: [Link]
-
Title: The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Aromatic Nucleophilic Substitution [fishersci.se]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
Application Notes & Protocols: N-Nitropyridin-2-amine and its Isomeric Products as Core Intermediates in Agrochemical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of N-nitropyridin-2-amine and its critical rearrangement products, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, as foundational intermediates in the synthesis of modern agrochemicals. We delve into the mechanistic rationale behind the synthesis, provide detailed, field-tested protocols for production and subsequent transformations, and present a case study on the application of these building blocks in creating potent pesticides. This guide emphasizes the causality behind experimental choices, self-validating protocols through integrated quality control, and authoritative grounding in scientific literature.
Introduction: The Strategic Importance of Aminonitropyridines in Agrochemicals
The pyridine ring is a "privileged structural motif" in both medicinal and agricultural chemistry, prized for its ability to confer favorable properties such as enhanced target binding and bioavailability.[1][2] Within this class, aminonitropyridines are exceptionally valuable precursors for a wide range of herbicides, fungicides, and insecticides that are essential for global food security.[3][4]
A common route to these vital intermediates is the nitration of 2-aminopyridine. This reaction proceeds through a transient, kinetically favored intermediate, This compound (where the nitro group is attached to the exocyclic amine). This species is highly unstable and, under acidic conditions, rapidly undergoes an electrophilic rearrangement to form the thermodynamically stable and synthetically crucial C-nitro isomers: 2-amino-3-nitropyridine (CAS 4214-75-9) and 2-amino-5-nitropyridine (CAS 4214-76-0).[5] Understanding and controlling this transformation is paramount for any researcher aiming to leverage these powerful building blocks. This guide will focus on the practical synthesis and utilization of these stable C-nitro isomers, which are the true workhorses in agrochemical development.
PART 1: Synthesis of Key Aminonitropyridine Intermediates
The Mechanism: From N-Nitroamine to C-Nitro Pyridine
The synthesis of 2-amino-3/5-nitropyridines is a classic example of electrophilic aromatic substitution on a highly activated heterocyclic system. The process is not a direct C-nitration; instead, it follows a more nuanced pathway.
Causality of the Mechanism:
-
N-Nitration: The reaction of 2-aminopyridine with a nitrating mixture (typically HNO₃/H₂SO₄) first occurs on the most nucleophilic center, the exocyclic amino group, to form the N-nitroamine intermediate.
-
Acid-Catalyzed Rearrangement: In the strongly acidic medium, the N-nitroamine undergoes a rearrangement. The nitro group is transferred from the nitrogen atom to the carbon atoms of the pyridine ring. The electron-donating amino group strongly activates the ortho (position 3) and para (position 5) positions of the pyridine ring, directing the incoming electrophile (the nitro group) to these sites.[5] This results in a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.
Protocol: Synthesis of 2-Amino-3/5-nitropyridine Mixture
This protocol describes the reliable lab-scale synthesis of the mixed isomers, adapted from established industrial methods.[6][7]
Materials & Reagents:
-
2-Aminopyridine (99%)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ammonium Hydroxide solution (26%)
-
1,2-Dichloroethane (DCE)
-
Deionized Water
-
Ice
Protocol Steps:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 75 mL of 1,2-dichloroethane.
-
Substrate Dissolution: Add 18.8 g (0.2 mol) of 2-aminopyridine to the solvent and stir until fully dissolved.
-
Acidification & Cooling: Cool the flask in an ice/water bath to below 10°C.
-
Nitrating Mixture Addition: Prepare a mixed acid solution by carefully and slowly adding 20 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid, with cooling. Slowly add this nitrating mixture dropwise to the 2-aminopyridine solution over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.
-
Causality: Keeping the temperature low during the addition of the strong nitrating mixture is critical to control the highly exothermic reaction and prevent runaway reactions or excessive byproduct formation.
-
-
Reaction & Rearrangement: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 55-60°C and maintain it for 10-12 hours. The solution will change color from light yellow to a deep red wine color.[6]
-
Causality: The heating step provides the necessary activation energy for the N-nitroamine intermediate to rearrange to the more stable C-nitro isomers.
-
-
Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 200 g of crushed ice. Slowly neutralize the acidic solution by adding ammonium hydroxide solution until the pH reaches ~8. A precipitate will form.
-
Causality: Quenching in ice dissipates heat from the neutralization of the strong acid. Adjusting the pH to 8 ensures that the aminopyridine products are in their neutral, less water-soluble form, maximizing precipitation.
-
-
Isolation & Purification: Filter the resulting dark yellow precipitate and wash it thoroughly with cold deionized water. Dry the solid under vacuum at 50°C. The resulting solid is a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.[6]
-
Note: Separation of the isomers can be achieved by methods such as fractional crystallization or steam distillation under reduced pressure, as 2-amino-3-nitropyridine is more volatile.[5]
-
Quality Control & Analytical Characterization
Ensuring the purity of the intermediate is non-negotiable for reproducible downstream synthesis. A purity of >98% is the industry standard.[1]
| Parameter | Method | Typical Conditions | Purpose |
| Purity & Isomer Ratio | HPLC-UV | Column: C18 (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradientDetection: 254 nm | To quantify the purity of the product and determine the ratio of the 5-nitro to 3-nitro isomer. |
| Structural Confirmation | ¹H NMR, ¹³C NMR | Solvent: DMSO-d₆ | To confirm the chemical structures of the isomers and ensure the correct products have been synthesized. |
| Impurity Profiling | LC-MS/MS | ESI+ mode | To identify and quantify trace impurities, including residual starting material or potential N-nitroamine/N-nitrosamine byproducts.[8][9] |
PART 2: Conversion to Versatile Agrochemical Building Blocks
The aminonitropyridine isomers are rarely the final product. Their true value lies in their conversion to more versatile intermediates, most commonly halo-nitropyridines.
Rationale for Halogenation: The Power of a Good Leaving Group
To build complex agrochemical molecules, chemists often rely on nucleophilic aromatic substitution (SNAr) reactions. However, an amino group is a poor leaving group. By converting the amino group into a halogen (e.g., chlorine) via a Sandmeyer reaction, the pyridine ring becomes primed for substitution. The chloro-substituted nitropyridine is highly reactive towards nucleophiles due to the strong electron-withdrawing effects of both the nitro group and the ring nitrogens, making it an ideal building block.[2][10]
Protocol: Synthesis of 2-Chloro-5-nitropyridine
This protocol details the conversion of 2-amino-5-nitropyridine to 2-chloro-5-nitropyridine.
Materials & Reagents:
-
2-Amino-5-nitropyridine (from Part 1)
-
Hydrochloric Acid (37%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water, Ice
Protocol Steps:
-
Diazonium Salt Formation: Suspend 13.9 g (0.1 mol) of 2-amino-5-nitropyridine in 50 mL of concentrated hydrochloric acid in a beaker. Cool the mixture to 0-5°C in an ice-salt bath.
-
Nitrite Addition: Dissolve 7.2 g (0.105 mol) of sodium nitrite in 15 mL of water. Add this solution dropwise to the cooled amine suspension, keeping the temperature below 5°C. Stir for an additional 30 minutes at this temperature.
-
Causality: The formation of the diazonium salt is highly temperature-sensitive. Temperatures above 5°C can lead to premature decomposition of the salt, drastically reducing the yield.
-
-
Sandmeyer Reaction: In a separate flask, dissolve 12 g (0.12 mol) of copper(I) chloride in 30 mL of concentrated hydrochloric acid. Cool this solution to 5°C.
-
Coupling: Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous nitrogen evolution will be observed.
-
Causality: The Cu(I) catalyst facilitates the displacement of the diazonium group (N₂) with a chloride ion.
-
-
Work-up: Allow the mixture to warm to room temperature and stir for 2 hours. Pour the reaction mixture into 200 mL of water and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield pure 2-chloro-5-nitropyridine.
PART 3: Application in Agrochemical Synthesis - A Case Study
Synthesis of a Pyridine-Based Insecticide
2-Chloro-5-nitropyridine is a direct precursor to a new class of insecticides.[2][10] The following protocol outlines a general nucleophilic substitution reaction, a common final step in the synthesis of the active ingredient.
Reaction Scheme: 2-Chloro-5-nitropyridine + R-OH (Alcohol) → R-O-(5-nitropyridin-2-yl) + HCl
Protocol Steps:
-
Reaction Setup: To a solution of 1.58 g (10 mmol) of 2-chloro-5-nitropyridine in 30 mL of anhydrous tetrahydrofuran (THF), add 12 mmol of the desired alcohol (R-OH).
-
Base Addition: Add 1.5 g (11 mmol) of potassium carbonate (K₂CO₃).
-
Causality: An inorganic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. K₂CO₃ is a mild, inexpensive, and effective choice.
-
-
Reaction: Heat the mixture to reflux (approx. 66°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up and Purification: Cool the reaction, filter off the solids, and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the final product by flash column chromatography on silica gel.
Safety Precautions
Working with nitrating agents and nitrated compounds requires strict adherence to safety protocols.
| Substance | CAS Number | Key Hazards | Handling Precautions |
| 2-Aminopyridine | 504-29-0 | Toxic if swallowed, skin/eye irritant. | Avoid ingestion and inhalation. Wear gloves and eye protection. |
| Nitric/Sulfuric Acid | 7697-37-2 / 7664-93-9 | Severe skin/eye burns, toxic fumes, strong oxidizer. | Work in a fume hood. Wear acid-resistant gloves, apron, and face shield. Add acid to water, never the reverse. |
| 2-Amino-3/5-nitropyridine | 4214-75-9 / 4214-76-0 | Skin, eye, and respiratory irritant.[11] | Avoid creating dust. Use in a well-ventilated area. Wear standard PPE (gloves, goggles, dust mask).[12] |
| 2-Chloro-5-nitropyridine | 4548-45-2 | Skin/eye irritant. May be harmful if swallowed or inhaled. | Handle in a fume hood. Wear standard PPE. |
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[11]
-
Spill: Absorb with an inert material (e.g., vermiculite) and place in a designated chemical waste container.
Conclusion
While this compound itself is a fleeting intermediate, its controlled rearrangement to 2-amino-3-nitropyridine and 2-amino-5-nitropyridine unlocks a powerful synthetic platform. These stable isomers are robust, versatile, and critical for the development pipeline of numerous modern agrochemicals. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently synthesize and utilize these high-value intermediates, paving the way for the discovery of next-generation crop protection solutions.
References
- Vertex AI Search Result. (2026).
- Fisher Scientific. (2011).
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Amino-4-methyl-5-nitropyridine.
- ChemicalBook. 2-Amino-5-nitropyridine synthesis.
- Sigma-Aldrich. 2-Amino-5-nitropyridine technical, = 95.0 NT.
- ECHEMI. 2-AMINO-5-NITROPYRIDINE SDS.
- Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine.
- NIH PubMed Central. (2021). Nitropyridines in the Synthesis of Bioactive Molecules.
- Vertex AI Search Result. (2024). The Significance of 2-Amino-3-nitropyridine in Modern Chemical Synthesis.
- NIH PubMed Central. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities.
- Google Patents. (2015).
- MDPI. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines.
- Vertex AI Search Result. (2026). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production.
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- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
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Application Notes and Protocols for the Safe Handling and Storage of N-nitropyridin-2-amine
Disclaimer
This document is intended to provide guidance on the safe handling and storage of N-nitropyridin-2-amine for research and development purposes. This compound is classified as an N-nitroamine, a class of compounds known for their energetic properties and potential carcinogenicity. The information provided herein is based on the general understanding of N-nitroamines and related chemical structures. Due to the limited publicly available data on the specific properties of this compound, a highly conservative approach to its handling is mandated. All procedures should be conducted by trained personnel in a controlled laboratory setting. This guide is not a substitute for a thorough risk assessment, which must be performed by the user for their specific experimental conditions.
Introduction: Understanding the Inherent Risks of this compound
This compound, also known as 2-nitraminopyridine, belongs to the N-nitroamine family of compounds. This structural class is characterized by a nitro group (-NO₂) attached to a nitrogen atom. It is crucial for all personnel to understand that N-nitroamines are considered energetic materials, meaning they can decompose exothermically upon stimulation by heat, impact, or friction. Furthermore, many N-nitroso compounds, which are structurally related, are known or suspected carcinogens.
Synthesis of the isomeric C-nitro compounds, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, proceeds through the nitration of 2-aminopyridine, which involves the formation of an N-nitro intermediate that subsequently rearranges.[1][2] This suggests that this compound may be a thermally unstable intermediate that is prone to rearrangement. Therefore, any attempt to synthesize, isolate, or handle this compound must be approached with extreme caution, assuming it to be a potentially explosive and toxic substance.
This guide provides a framework for minimizing risk during the handling and storage of this compound. The core principle is the adherence to strict safety protocols designed for energetic and potentially carcinogenic materials.
Hazard Assessment and Classification
| Hazard Classification | Description | Mitigation and Justification |
| Explosive Potential | As an N-nitroamine, the compound is expected to be an energetic material, sensitive to shock, friction, and heat.[3] Decomposition can be rapid and violent. | Handle only in small quantities. Use appropriate shielding. Avoid heat, friction, and impact. |
| Carcinogenicity | N-nitroso compounds are a well-documented class of carcinogens.[4] While this compound is an N-nitroamine, it is prudent to handle it as a suspected carcinogen. | Minimize exposure through engineering controls and rigorous use of personal protective equipment. |
| Thermal Instability | The synthesis of its isomers suggests that this compound is a reactive intermediate prone to rearrangement, indicating potential thermal instability.[1][2] | Store at low temperatures. Avoid all sources of heat. Monitor for any signs of decomposition. |
| Toxicity | The decomposition of N-nitroamines can produce toxic gases such as nitrogen oxides (NOx).[5] The compound itself may be toxic if inhaled, ingested, or absorbed through the skin. | All handling must be performed in a certified chemical fume hood. Use appropriate personal protective equipment to prevent any contact. |
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous materials. For this compound, the following are mandatory:
-
Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Blast Shield: A portable blast shield made of a suitable material (e.g., polycarbonate) must be placed between the user and the experimental setup at all times.
-
Glovebox: For manipulations of the dry, solid material, the use of an inert atmosphere glovebox is highly recommended to prevent exposure to atmospheric moisture and oxygen, which could potentially increase its instability.
-
Safety Interlocks: Where possible, equipment should have safety interlocks to prevent overheating or over-pressurization.
-
Remote Handling: For any scale-up operations (strongly discouraged), the use of remote handling equipment should be considered.[6]
Experimental Workflow: Hazard Mitigation
Caption: Workflow for handling this compound with integrated engineering controls and PPE.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for protecting personnel from the potential hazards of this compound. The following PPE is mandatory for all personnel handling this compound:
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required.
-
Hand Protection: Double gloving with nitrile gloves is mandatory. Gloves should be inspected for any signs of degradation before and during use. Change gloves immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For any work with larger quantities (not recommended), a blast apron or suit should be considered.[7][8]
-
Respiratory Protection: A properly fitted respirator with cartridges appropriate for organic vapors and particulates should be available and used if there is any risk of aerosol generation or if the ventilation in the fume hood is compromised.[9]
-
Footwear: Closed-toe, chemical-resistant shoes must be worn.
Safe Handling and Experimental Protocols
General Precautions
-
Work in Small Quantities: Only work with the smallest quantity of material necessary for the experiment.
-
Avoid Isolation of the Solid: If possible, generate and use this compound in solution without isolating it as a solid. The solid form is likely to be more sensitive to shock and friction.
-
Use Non-Sparking Tools: Use tools made of non-sparking materials (e.g., bronze, wood, or plastic) for all manipulations.
-
Grounding: Ensure all equipment is properly grounded to prevent static discharge.
-
Avoid Confinement: Do not perform reactions in sealed vessels that could build up pressure upon decomposition.
-
Work During Normal Hours: All work with this compound should be performed during normal working hours and with at least one other person present in the laboratory who is aware of the experiment.
Protocol for Weighing and Transferring the Solid
-
Preparation: Don all required PPE. Ensure the chemical fume hood and blast shield are in place. If using a glovebox, ensure the atmosphere is inert.
-
Weighing: Use an analytical balance inside the fume hood or glovebox. Use a non-sparking spatula to transfer the solid.
-
Transfer: If transferring to a reaction vessel, do so slowly and carefully to avoid creating dust.
-
Cleaning: Immediately decontaminate any spills and the spatula using a suitable solvent (see Section 7.0).
Protocol for Reactions in Solution
-
Solvent Choice: Choose a solvent in which the compound is soluble and that is compatible with the reaction conditions. Avoid highly volatile or flammable solvents if possible.
-
Temperature Control: Maintain strict control over the reaction temperature. Use a cryostat or a well-controlled oil bath. Never heat the reaction mixture directly on a hot plate.
-
Addition of Reagents: Add reagents slowly and in a controlled manner to avoid any rapid exotherms.
-
Monitoring: Continuously monitor the reaction for any signs of decomposition, such as gas evolution, color change, or a rapid temperature increase. Have a cooling bath readily available to quench the reaction if necessary.
Storage Procedures
Proper storage of this compound is critical to maintaining its stability and preventing accidents.
-
Temperature: Store in a cool, dark, and well-ventilated area. Refrigerated storage (2-8 °C) is highly recommended. The storage location should be away from any heat sources.
-
Container: Store in a tightly sealed, clearly labeled container. If the material is a solid, an anti-static container is recommended.
-
Secondary Containment: The primary container should be placed in a robust, unbreakable secondary container.
-
Incompatible Materials: Store away from incompatible materials, including strong acids, bases, oxidizing agents, and reducing agents.
-
Inventory: Maintain a detailed inventory of the compound, including the date of receipt/synthesis and the amount in storage.
Spill and Emergency Procedures
Spill Response
-
Evacuate: In the event of a spill, immediately evacuate the immediate area and alert others in the laboratory.
-
Assess: From a safe distance, assess the extent of the spill. If the spill is large or if there is a fire, evacuate the building and call emergency services.
-
Containment (for small spills): If the spill is small and you are trained to handle it, don the appropriate PPE, including a respirator.
-
Neutralization: For small liquid spills, absorb the material with an inert absorbent material like vermiculite or sand. For solid spills, gently cover with the absorbent material. Do not use combustible materials like paper towels to absorb the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Emergency Decontamination
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in clearly labeled, sealed containers.
-
Segregation: Keep this compound waste separate from other chemical waste streams.
-
Disposal Method: The primary recommended method for the disposal of N-nitroamines is high-temperature incineration by a licensed hazardous waste disposal company.[10][11] Chemical degradation methods may be possible for small quantities but should only be performed by trained personnel with a validated procedure.[12]
Waste Disposal Decision Tree
Caption: Decision tree for the appropriate disposal of this compound waste.
References
-
PharmaGuru. (2025, December 5). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of. [Link]
-
Western University. GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. [Link]
-
National Center for Biotechnology Information. Toxicological Profile for N-Nitrosodimethylamine (NDMA). [Link]
-
USDA ARS. (2016, August 12). Stabilization of Explosive and Energetic Materials. [Link]
-
ACS Chemical Health & Safety. Protective equipment for small-scale laboratory explosive hazards. Part 1: Clothing for hand and body protection. [Link]
-
Best Safety Equipments. (2024, December 16). Explosive Handling PPE-Top 10 Manufacturers. [Link]
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SEE Forge creators of FAT FINGER. (2024, February 28). PPE Best Practices in Energy Plants. [Link]
-
PubMed. Safe disposal of carcinogenic nitrosamines. [Link]
-
RDX - Wikipedia. [Link]
-
Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. [Link]
-
PubMed. Safe disposal of carcinogenic nitrosamines. [Link]
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- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Guanidinylation of Primary Amines using N-nitropyridin-2-amine
Introduction: The Strategic Importance of Guanidinylation
The guanidinium group is a privileged scaffold in medicinal chemistry and drug development.[1][2] As a protonated, delocalized cation under physiological conditions, it is a key pharmacophore for molecular recognition, frequently involved in hydrogen bonding interactions with biological targets such as enzymes and receptors.[1] Consequently, the efficient synthesis of guanidines from primary amines is a critical transformation for drug discovery professionals.
Among the various guanidinylating agents, N-nitropyridin-2-amine and its derivatives have emerged as powerful reagents. This guide provides a detailed exploration of the reaction between this compound and primary amines, offering insights into its mechanism, comprehensive experimental protocols, and practical applications for researchers and scientists. The methods described herein are designed to be robust and reproducible, facilitating the streamlined synthesis of guanidine-containing molecules.[3]
Reaction Mechanism: A Tale of Rearrangement
The reaction of a primary amine with this compound does not proceed through a simple nucleophilic substitution. Instead, it is understood to undergo a Dimroth rearrangement, a fascinating intramolecular isomerization process.[4][5]
The currently accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The primary amine (R-NH₂) initially attacks the electron-deficient C6 position of the pyridine ring, which is activated by the electron-withdrawing nitro group.
-
Ring Opening: This is followed by the opening of the pyridine ring to form a reactive open-chain intermediate.
-
Intramolecular Cyclization & Tautomerization: The intermediate undergoes a series of tautomerizations and an intramolecular cyclization. This step involves the transfer of a proton and the formation of a new heterocyclic ring.[6]
-
Expulsion of the Leaving Group: Finally, the newly formed ring system expels 2-nitropyridone, yielding the desired substituted guanidine product.
This rearrangement is often catalyzed by acid or base and can be influenced by temperature and solvent choice.[6] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Caption: Figure 1: Proposed Dimroth Rearrangement Mechanism
Experimental Protocols
General Considerations and Best Practices
-
Reagent Purity: this compound should be of high purity. Impurities can lead to side reactions and lower yields. The primary amine should be free of secondary amine contaminants.
-
Solvent Choice: The reaction is typically performed in polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN). The choice of solvent can influence reaction rates and solubility of reagents.
-
Temperature Control: The reaction may require heating to proceed at a reasonable rate. Careful temperature monitoring is essential to prevent decomposition of the starting materials or products.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation and other side reactions, especially when working with sensitive substrates.
-
Reaction Monitoring: Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of byproducts.
Detailed Protocol for Guanidinylation of Benzylamine
This protocol describes a representative procedure for the synthesis of N-benzylguanidine from benzylamine and this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the this compound. The concentration is typically in the range of 0.1-0.5 M.
-
Reagent Addition: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq) at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the substrate.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-benzylguanidine.
-
Caption: Figure 2: General Experimental Workflow
Scope and Limitations
The reaction generally works well with a variety of primary aliphatic and aromatic amines. However, sterically hindered amines may react slower or require higher temperatures. Amines with other nucleophilic functional groups may lead to side products, necessitating a protection strategy.[3]
| Amine Type | Relative Reactivity | Typical Conditions | Expected Yield | Notes |
| Primary Aliphatic | High | 80°C, DMF, 12h | Good to Excellent | Less sterically hindered amines react faster. |
| Primary Aromatic | Moderate to High | 90-100°C, DMF, 18h | Good | Electron-donating groups on the ring can increase reactivity. |
| Sterically Hindered | Low | >100°C, prolonged time | Moderate to Low | May require stronger bases or alternative guanidinylating agents. |
Safety Precautions
-
This compound and its derivatives should be handled with care. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9]
-
Work in a well-ventilated fume hood. [10]
-
Primary amines can be corrosive and have strong odors. Handle them in a fume hood.[11]
-
DMF is a potential reproductive toxin. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all reagents before use. [7][8][9][11]
Applications in Drug Development
The guanidinylation of primary amines is a cornerstone in the synthesis of numerous biologically active compounds. This reaction has been instrumental in the development of inhibitors for enzymes such as Factor XIa, which are targets for anticoagulant therapies.[1] The ability to introduce the guanidine moiety directly and efficiently accelerates the synthesis of compound libraries for screening and lead optimization in drug discovery programs.[2][12]
References
- Jubilant Ingrevia. (2024, February 19).
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. (2011, April 6).
- ECHEMI. (n.d.).
- Alkali Metals Limited. (n.d.).
-
Wikipedia. (n.d.). Dimroth rearrangement. Retrieved from [Link]
- University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
-
PubMed. (n.d.). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]
-
PubMed Central. (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]
- ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Dimroth rearrangement to 2-N-alkylated amino pyridines: an unusual reaction of primary amines with ylidineketonitriles | Request PDF.
- ResearchGate. (n.d.). Classical guanidine synthesis. Guanidine core structure obtained by....
- Semantic Scholar. (n.d.). Dimroth rearrangement to 2-N-alkylated amino pyridines: an unusual reaction of primary amines with ylidineketonitriles.
- Michigan State University. (n.d.). 4. Reaction of Amines with Nitrous Acid.
- MDPI. (n.d.). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) -.
-
PubMed Central. (2021, May 15). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Retrieved from [Link]
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- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-nitropyridin-2-amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of N-nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. We will delve into the underlying chemical principles to provide not just solutions, but a framework for rational optimization.
Introduction: The Challenge of this compound Synthesis
The synthesis of this compound is a nuanced process governed by a delicate kinetic and thermodynamic balance. The primary challenge is not merely the formation of the N-nitro bond but preventing the subsequent, thermodynamically favored rearrangement to C-nitro isomers (2-amino-3-nitropyridine and 2-amino-5-nitropyridine).[1] The amino group of the starting material, 2-aminopyridine, activates the ring, making it susceptible to electrophilic substitution, while the pyridine nitrogen deactivates it, especially under the strongly acidic conditions required for nitration.[2]
This guide provides direct answers to common issues, explains the causality behind the recommended adjustments, and offers detailed protocols for maximizing the yield of your target compound.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Yield of the Desired this compound Product
Q: My reaction yields are consistently low, or I'm failing to isolate any of the target N-nitroamine. What are the most likely causes?
A: This is the most frequent challenge and typically points to one of two root causes: either the initial N-nitration is inefficient, or the desired product is rearranging to more stable C-nitro isomers as soon as it forms. The key is precise temperature control.
Causality & Troubleshooting Steps:
-
Excessive Reaction Temperature: The rearrangement of the initially formed N-nitroamine to C-nitro isomers is highly temperature-dependent. At elevated temperatures, you are likely promoting the formation of 2-amino-5-nitropyridine.[3]
-
Solution: Maintain a strictly controlled low temperature, ideally between -10 °C and 0 °C, during the addition of the nitrating agent and for the entire reaction duration. Use a cryostat or an ice-salt bath for consistent temperature management.
-
-
Incorrect Nitrating Agent or Concentration: The choice and concentration of the nitrating agent are critical. A mixture of nitric acid and sulfuric acid is standard, but the ratio and purity are paramount.
-
Solution: Use a well-defined nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid. The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺). Ensure reagents are fresh and anhydrous where specified.
-
-
Suboptimal Reagent Addition: A rapid, uncontrolled addition of the nitrating agent can cause localized temperature spikes, leading to immediate rearrangement and potential side reactions.
-
Solution: Add the nitrating mixture dropwise to the solution of 2-aminopyridine in sulfuric acid while vigorously stirring and closely monitoring the internal temperature.
-
Issue 2: Product is Primarily the Wrong Isomer (e.g., 2-amino-5-nitropyridine)
Q: My analysis (NMR, LC-MS) shows that I have successfully nitrated the compound, but I have isolated 2-amino-5-nitropyridine, not the N-nitroamine. How can I prevent this rearrangement?
A: This confirms that nitration is occurring, but the conditions favor the subsequent intramolecular rearrangement. This is a classic kinetic versus thermodynamic control problem. The N-nitro product is the kinetic product, while the C-nitro isomers are the thermodynamic products.
Causality & Troubleshooting Steps:
-
Reaction Temperature and Time: As mentioned, higher temperatures and longer reaction times provide the energy and opportunity for the N-nitro group to migrate to the pyridine ring. The amino group is an ortho-, para-director, favoring substitution at the 3 and 5 positions.[4] Steric hindrance often makes the 5-position the major product.[1][4]
-
Solution: Drastically reduce the reaction temperature (aim for -10 °C). Additionally, shorten the reaction time. Quench the reaction as soon as TLC or a suitable in-process control indicates the consumption of the starting material.
-
-
Acid Concentration: The acidity of the medium plays a crucial role in the stability of the N-nitroamine intermediate.
-
Solution: While strong acid is necessary to generate the nitronium ion, using a large excess or highly concentrated oleum may accelerate the rearrangement. Stick to a validated ratio of sulfuric acid to nitric acid.
-
Table 1: Effect of Reaction Parameters on Product Distribution
| Parameter | Condition | This compound Yield | C-Nitro Isomer Yield | Rationale |
| Temperature | -10 °C to 0 °C | Higher | Lower | Favors the kinetic N-nitro product; insufficient energy for rearrangement. |
| > 25 °C | Lower / None | Higher | Provides activation energy for the thermodynamically favored rearrangement.[1] | |
| Reaction Time | Short (e.g., < 1 hr) | Higher | Lower | Product is isolated before significant rearrangement can occur. |
| Long (e.g., > 3 hrs) | Lower / None | Higher | Allows the reaction to proceed to the more stable thermodynamic products. | |
| Work-up | Rapid, cold quench | Higher | Lower | Immediately neutralizes the acidic catalyst, halting the rearrangement. |
| Slow, warm quench | Lower / None | Higher | Rearrangement can continue during a slow or warm work-up procedure. |
Issue 3: Product Decomposition During Work-up or Purification
Q: I believe the reaction is working, but my product decomposes upon quenching or during purification attempts. How can I improve its stability?
A: N-nitroamines can be sensitive and potentially unstable compounds, especially in the presence of residual acid or heat. Careful handling during the work-up and purification is essential.
Causality & Troubleshooting Steps:
-
Harsh Quenching Conditions: Pouring the acidic reaction mixture directly into a concentrated base can cause a violent exothermic reaction, leading to decomposition.
-
Solution: Quench the reaction by pouring it slowly onto a large amount of crushed ice with vigorous stirring. This dilutes the acid and dissipates heat simultaneously. Then, slowly add a cold, dilute base (e.g., aqueous sodium carbonate or ammonia) to neutralize the mixture, always keeping the temperature below 5-10 °C.[5]
-
-
Purification Method: this compound may be unstable on silica gel or when heated.
-
Solution: Avoid column chromatography if possible. The preferred method of purification is recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) at low temperatures. If chromatography is necessary, use a neutral stationary phase like deactivated silica or alumina and run the column cold.
-
Visualizing the Reaction and Troubleshooting Logic
To better understand the process, the following diagrams illustrate the core reaction pathway and a logical workflow for troubleshooting common issues.
Caption: Troubleshooting workflow for low yield optimization.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound (Kinetic Control)
This protocol is designed to maximize the yield of the N-nitroamine intermediate by minimizing rearrangement.
Reagents & Equipment:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Crushed Ice
-
Saturated Sodium Carbonate solution (cold)
-
Three-neck round-bottom flask with mechanical stirrer, dropping funnel, and low-temperature thermometer
-
Cryostat or ice-salt bath
Procedure:
-
Setup: In the three-neck flask, cool concentrated sulfuric acid (5 molar equivalents) to -10 °C using the cryostat.
-
Substrate Addition: While maintaining the temperature at -10 °C, slowly add 2-aminopyridine (1 molar equivalent) in small portions with vigorous stirring. Ensure it dissolves completely.
-
Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 molar equivalents) to concentrated sulfuric acid (2 molar equivalents) at 0 °C.
-
Nitration: Add the prepared nitrating mixture dropwise via the addition funnel to the 2-aminopyridine solution. CRITICAL: Maintain the internal reaction temperature between -10 °C and -5 °C throughout the addition.
-
Reaction: Stir the mixture at -5 °C for 30-45 minutes. Monitor the reaction by TLC (if a stable standard is available) or quench a small aliquot to check for starting material consumption.
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto a large volume of vigorously stirred crushed ice.
-
Neutralization: Slowly add cold, saturated sodium carbonate solution to the icy mixture until the pH reaches 7-8. A precipitate should form. CRITICAL: Keep the temperature of the mixture below 10 °C during neutralization.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Dry the product under vacuum. If further purification is needed, recrystallize from an appropriate solvent system at low temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when performing this reaction? A1: There are two major concerns. First, you are working with highly corrosive and oxidizing strong acids (fuming nitric and concentrated sulfuric). Always wear appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles/face shield, and work in a certified chemical fume hood. Second, N-nitroamines can be energetic materials. While this compound is not a primary explosive, it should be treated as potentially unstable. Avoid friction, shock, and excessive heat. Always handle it in small quantities.
Q2: Can I use a different nitrating agent, like ammonium nitrate/sulfuric acid? A2: While other nitrating systems exist, the fuming nitric acid/sulfuric acid system is well-documented for this transformation. Alternative systems may have different reaction profiles and require significant re-optimization. Using a different system could alter the concentration of the active nitronium ion and affect the delicate balance required to isolate the N-nitro product.
Q3: How can I confirm that I have synthesized the N-nitroamine instead of a C-nitro isomer? A3: Spectroscopic analysis is key.
-
¹H NMR: The proton chemical shifts will be distinct. The N-nitroamine will show a different pattern for the aromatic protons compared to the C-nitro isomers.
-
¹³C NMR: The carbon attached to the nitro group in the C-nitro isomers will show a characteristic downfield shift, which will be absent in the N-nitroamine.
-
FT-IR: The N-NO₂ stretching frequencies in an N-nitroamine are typically found in different regions (approx. 1580-1530 cm⁻¹ and 1300-1250 cm⁻¹) compared to an aromatic C-NO₂ group (approx. 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹).
-
LC-MS: Mass spectrometry will confirm the correct mass for the product (C₅H₅N₃O₂), but liquid chromatography will be able to separate the different isomers based on their polarity, confirming the purity of your isolated product.
Q4: Is it possible to convert the C-nitro isomers back to the N-nitro product? A4: No, the rearrangement is effectively irreversible under these conditions. The C-nitro isomers are significantly more stable, representing the thermodynamic sink of the reaction system. Optimizing the reaction to prevent the rearrangement in the first place is the only viable strategy.
References
-
Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. [Link]
-
Dakota, I. (2021). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. [Link]
- Google Patents. (2015).
Sources
- 1. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-Nitropyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-nitropyridin-2-amine (also known as 2-nitraminopyridine). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this reaction. The nitration of 2-aminopyridine is a nuanced process where the desired N-nitro product is often a kinetically favored intermediate, susceptible to rearrangement into various side products. This document provides in-depth, experience-driven answers to common challenges, detailed protocols, and troubleshooting workflows to help you optimize your synthesis and achieve higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should expect when synthesizing this compound?
When nitrating 2-aminopyridine, especially using mixed acids (HNO₃/H₂SO₄), you are likely to encounter several side products. The most common are the C-nitrated regioisomers, which arise from the rearrangement of the initially formed N-nitro product.
The primary side products include:
-
2-Amino-5-nitropyridine: Often the major thermodynamic byproduct, its formation is favored by higher temperatures.[1]
-
2-Amino-3-nitropyridine: Another common C-nitro regioisomer.[1][2]
-
2-Nitramino-5-nitropyridine: A dinitrated product that can form under more forcing conditions.[2]
-
Oxidative Degradation Products: At elevated temperatures, the strong oxidizing nature of nitric acid can lead to charring and the formation of complex, often intractable, byproducts.[2]
Q2: Why am I isolating C-nitro products (2-amino-3-nitropyridine and 2-amino-5-nitropyridine) instead of the desired N-nitro product?
This is the most common challenge in this synthesis and is rooted in the reaction mechanism. The formation of this compound is the kinetically controlled product, meaning it forms fastest, especially at low temperatures.[1] However, this N-nitro compound is often unstable in the strong acidic medium and can undergo an acid-catalyzed rearrangement to the more stable C-nitro isomers. These C-nitro compounds are the thermodynamically controlled products.[1]
Causality: The rearrangement is driven by heat. If the reaction temperature is not strictly controlled or if the reaction is allowed to proceed for too long, the equilibrium will shift from the kinetic N-nitro product to the more stable thermodynamic C-nitro products.[1][2]
Caption: Reaction pathway for the nitration of 2-aminopyridine.
Q3: My reaction is yielding a mixture of 3-nitro and 5-nitro isomers. How can I control the regioselectivity?
While completely eliminating the formation of one C-nitro isomer in favor of the other is difficult, the ratio is highly dependent on reaction conditions, primarily temperature.
-
Higher Temperatures (e.g., > 40°C): Favor the formation of 2-amino-5-nitropyridine . This is because the transition state leading to the 5-nitro isomer has a higher energy barrier, and increased thermal energy helps overcome it.[1]
-
Lower Temperatures: While low temperatures favor the desired N-nitro product, if rearrangement does occur, it will proceed more slowly and may yield a different isomeric ratio than at high temperatures.
A theoretical concept known as "electric hindrance" has been proposed to explain the regiochemistry, suggesting that repulsion between the positive charges on the incoming nitronium ion (NO₂⁺) and the protonated pyridine ring directs the substitution pattern.[1]
Q4: I'm observing significant charring or dark coloration in my reaction. What is causing this and how can I prevent it?
Dark coloration or charring is almost always indicative of oxidative side reactions.[2]
Primary Causes:
-
High Temperature: Nitration reactions are highly exothermic. If the heat is not dissipated effectively, localized "hot spots" can form, leading to temperatures where nitric acid acts as a potent oxidizing agent rather than a nitrating agent.[2]
-
Incorrect Reagent Addition: Adding the nitrating mixture too quickly to the 2-aminopyridine solution can cause an uncontrolled exotherm. The reverse addition (adding the aminopyridine to the cold nitrating acid) is strongly recommended for better temperature control.[2]
Preventative Measures:
-
Maintain strict temperature control, ideally between -5°C and 5°C, using an ice-salt or acetone/dry ice bath.
-
Add the 2-aminopyridine substrate slowly and portion-wise (or as a solution) to the pre-chilled nitrating acid mixture.
-
Ensure vigorous stirring to promote efficient heat transfer throughout the reaction mixture.
Q5: What is the role of sulfuric acid in this reaction, and how does its concentration affect the outcome?
Sulfuric acid is not merely a solvent; it plays several critical roles in the reaction:
-
Generation of the Nitrating Agent: It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2]
-
Dehydration: It sequesters the water molecule produced during the formation of the nitronium ion, driving the equilibrium forward. Using fuming sulfuric acid (oleum) can further enhance this effect and has been shown to improve yields in similar reactions by creating an anhydrous medium.[2][3]
-
Substrate Protonation: It protonates the pyridine ring, which deactivates it towards electrophilic attack but also influences the solubility and reactivity of the amino group.
-
Control of Exothermicity: As a high-boiling, dense medium, it helps to absorb and distribute the heat generated during the reaction.[2]
The concentration of sulfuric acid is crucial. Using concentrated (98%) sulfuric acid is standard. The ratio of sulfuric to nitric acid also dictates the "strength" of the nitrating mixture.
Troubleshooting Guide
| Symptom / Observation | Probable Cause(s) | Recommended Corrective Action(s) |
| Low or no yield of N-nitro product; primary product is 2-amino-5-nitropyridine. | Reaction temperature was too high, causing rapid rearrangement. | Maintain reaction temperature at or below 0°C. Add the 2-aminopyridine solution slowly to the pre-chilled mixed acid.[1] |
| Reaction mixture turned dark brown or black. | Uncontrolled exotherm leading to oxidative degradation. | Improve cooling efficiency (ice-salt bath). Ensure slow, controlled addition of the substrate to the acid. Check stirring effectiveness.[2] |
| Formation of an unbreakable emulsion during workup. | Formation of multiply substituted, surface-active byproducts. | This can be difficult to resolve. Prevention is key by ensuring clean reaction conditions. During workup, try adding a different organic solvent or brine to alter the phase densities. |
| High yield of 2-amino-3-nitropyridine. | While less common than the 5-nitro isomer, its formation is also due to rearrangement.[1] | Strict adherence to low-temperature protocols is the best way to minimize all C-nitro byproducts. |
| Incomplete reaction; starting material recovered. | Nitrating mixture not strong enough or insufficient reaction time at low temp. | Ensure anhydrous conditions. Check the concentration and ratio of your acids. Allow the reaction to stir for an adequate time at low temperature before quenching. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Kinetic Control)
This protocol is designed to favor the formation of the kinetic N-nitro product by maintaining a low temperature.
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Ice
-
Deionized Water
Procedure:
-
Prepare the Nitrating Mixture: In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to between -5°C and 0°C.
-
Add Nitric Acid: While maintaining the low temperature, slowly add fuming nitric acid dropwise to the sulfuric acid with vigorous stirring.
-
Prepare Substrate Solution: In a separate beaker, dissolve 2-aminopyridine in a minimum amount of concentrated sulfuric acid.
-
Substrate Addition: Slowly add the 2-aminopyridine solution dropwise to the cold, stirred nitrating mixture via the addition funnel. Crucially, ensure the internal temperature does not rise above 5°C. [1][4]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.
-
Quenching: Prepare a separate large beaker containing a stirred mixture of crushed ice and water.
-
Precipitation: Very slowly and carefully, pour the reaction mixture onto the ice-water. This step is highly exothermic and should be done behind a blast shield in a fume hood.
-
Isolation: The this compound will precipitate as a solid. Allow the slurry to stir until all the ice has melted.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product under vacuum. Do not use high heat as N-nitro compounds can be thermally unstable.
Protocol 2: Purification of this compound
The primary side products (C-nitro isomers) have different solubilities and properties that can be exploited for purification.
Method 1: Recrystallization
-
Dissolve the crude, dried product in a minimal amount of a suitable hot solvent. Ethanol or aqueous ethanol are common choices.
-
If significant colored impurities are present, you may consider a charcoal treatment.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method 2: Steam Distillation (for separating C-nitro isomers) This method is more effective for separating the 2-amino-3-nitropyridine and 2-amino-5-nitropyridine side products from each other if they are the desired products.[5]
-
The crude mixture containing the isomers is placed in a flask with water.
-
Steam is passed through the mixture. The more volatile isomer will co-distill with the steam.
-
The distillate is collected, and the product can be isolated by filtration or extraction.
Caption: Troubleshooting workflow for low N-nitro product yield.
References
- Vertex AI Search, "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
- Digital Commons @ NJIT, "A study of the mixed acid nitr
- Hindawi, "Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitr
- Semantic Scholar, "Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine",
- Google Patents, "Preparation method of 5-nitro-2-aminopyridine",
- Guidechem, "2-Amino-5-nitropyridine 4214-76-0 wiki",
- Google Patents, "Nitr
Sources
- 1. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 4. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 5. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Crude N-Nitropyridin-2-Amine
Welcome to the technical support center for the purification of N-nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material following synthesis. We will delve into the causality behind common purification issues and provide field-proven, step-by-step protocols to troubleshoot and optimize your experiments.
A critical point of clarification is the nomenclature. The nitration of 2-aminopyridine first produces the N-nitro intermediate, 2-nitraminopyridine. This species is often unstable and, under the acidic conditions of the reaction, readily rearranges to the more stable C-nitro isomers, primarily 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.[1][2] This guide will focus on the purification of these final, stable C-nitrated products, which are the typical targets of this synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification process.
Q1: What are the primary impurities I should expect in my crude product after synthesizing this compound?
A1: The impurity profile is highly dependent on the reaction conditions. However, the most common impurities are:
-
Positional Isomers: The nitration of 2-aminopyridine is not perfectly regioselective. The primary product is typically 2-amino-5-nitropyridine, but the formation of 2-amino-3-nitropyridine as a significant byproduct is very common.[2][3] Separating these isomers is often the main purification challenge.
-
Unreacted Starting Material: Incomplete nitration will leave residual 2-aminopyridine in the crude mixture.
-
Di-nitrated Byproducts: Under harsh conditions, dinitration can occur, leading to products like 2-nitramino-5-nitropyridine.[1]
-
Acidic Residues: Residual sulfuric and nitric acids from the nitration mixture are common and must be neutralized during workup.
Q2: My crude product is a dark, oily solid, not the expected yellow powder. What is the first step?
A2: A dark, oily, or "gummy" crude product often indicates the presence of residual acids and other highly colored impurities. The first and most critical step is a proper acid-base workup before attempting recrystallization or chromatography. You should dissolve the crude material in an organic solvent (like ethyl acetate or dichloromethane) and carefully wash it with a weak base, such as a saturated aqueous sodium bicarbonate (NaHCO₃) solution, to neutralize and remove residual acids. This process often helps to break down emulsions and allows the desired product to solidify or be cleanly extracted.[4][5]
Q3: Which purification technique—recrystallization or chromatography—is most suitable for my scale?
A3: The choice depends on both the scale of your reaction and the nature of the impurities.
-
Recrystallization is ideal for larger scales (multi-gram to kilogram) where the primary impurities have significantly different solubility profiles from the desired product. It is often the most economical and scalable method.[6]
-
Flash Column Chromatography is the method of choice for smaller scales (milligram to several grams) and is particularly essential when you need to separate closely related positional isomers (e.g., 2-amino-5-nitropyridine from 2-amino-3-nitropyridine), which are often difficult to separate by recrystallization alone.[3][7]
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of techniques is necessary for unambiguous confirmation:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should appear as a single spot. It's also used to compare your product against a known standard.
-
Melting Point: A sharp melting point range close to the literature value (e.g., 186-190 °C for 2-amino-5-nitropyridine) is a strong indicator of high purity.[8][9] Impurities typically broaden and depress the melting range.
-
Spectroscopy (NMR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides structural confirmation and can reveal the presence of isomers or other impurities. Mass Spectrometry (MS) confirms the molecular weight of your compound.
Section 2: Troubleshooting Purification Workflows
Even with a well-defined plan, experimental challenges are common. This section provides a structured approach to troubleshooting.
Decision Framework for Purification Strategy
The following diagram outlines a logical decision-making process for selecting the appropriate purification technique.
Sources
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 3. nbinno.com [nbinno.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 2-Amino-5-nitropyridine | 4214-76-0 [chemicalbook.com]
Technical Support Center: Scaling Up N-nitropyridin-2-amine Synthesis
Welcome to the technical support center for the synthesis of N-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and reproducible scale-up process.
I. Overview of Synthetic Challenges
The synthesis of this compound, a critical intermediate in the pharmaceutical industry, presents several challenges during scale-up.[1][2] These primarily revolve around the highly exothermic nature of nitration reactions, the potential for hazardous side reactions, and the difficulties in achieving high purity and yield on a larger scale.[1][3] Understanding and mitigating these challenges is paramount for a successful and safe scale-up campaign.
A key intermediate in this synthesis is 2-aminopyridine, which, while activating the pyridine ring to electrophilic substitution, also introduces complexities. The amino group is sensitive to the harsh conditions of nitration, potentially leading to undesired side products or decomposition.[3]
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction is experiencing a significant exotherm, making temperature control difficult at a larger scale. What are the best strategies to manage this?
A1: Uncontrolled exotherms are a major safety concern in nitration reactions.[3] Here’s a multi-faceted approach to manage the heat generated during the synthesis of this compound:
-
Slow, Controlled Reagent Addition: Instead of adding the nitrating agent all at once, a slow, controlled addition via a dropping funnel or a syringe pump is crucial. This allows the cooling system to dissipate the heat as it is generated.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system. For larger scales, a jacketed reactor with a circulating coolant (e.g., a chiller) is essential. The surface area-to-volume ratio decreases on scale-up, making heat removal less efficient.
-
Reverse Addition: Consider adding the 2-aminopyridine solution to the nitrating mixture. This ensures that the concentration of the reactive species is always low, which can help to moderate the reaction rate and heat generation.
-
Solvent Choice: The choice of solvent can influence heat dissipation. A solvent with a higher heat capacity can absorb more heat, helping to buffer temperature spikes. Dichloroethane has been used in some protocols.[4]
-
Continuous Flow Chemistry: For significant scale-up, transitioning to a continuous flow reactor can offer superior temperature control due to the small reaction volume and high surface area-to-volume ratio.[1] This approach minimizes the accumulation of hazardous intermediates and enhances safety.[1][5]
Q2: I am observing the formation of significant byproducts, primarily the 3-nitro and 5-nitro isomers. How can I improve the regioselectivity of the reaction?
A2: Achieving high regioselectivity is a common challenge in the nitration of 2-aminopyridine. The amino group directs nitration to the 3- and 5-positions.[2][3] The ratio of these isomers can be influenced by several factors:
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. It's recommended to maintain a consistently low temperature throughout the addition of the nitrating agent.
-
Nitrating Agent: The choice of nitrating agent is critical. While mixed acid (concentrated sulfuric and nitric acid) is common, other nitrating systems can offer different selectivity profiles.[2][4] It is worth exploring alternatives if isomer separation is problematic.
-
Order of Addition: As mentioned for exotherm control, the order of addition can also impact selectivity. Experiment with both forward and reverse addition to determine the optimal condition for your desired isomer.
-
Protecting Groups: In some cases, protecting the amino group can alter the directing effect and improve selectivity. However, this adds extra steps to the synthesis (protection and deprotection) and may not be economically viable for large-scale production.
Q3: The workup and purification of this compound at a larger scale are proving to be difficult. What are the best practices for isolation and purification?
A3: Scaling up purification requires a shift from laboratory techniques to more robust and scalable methods.
-
Workup:
-
Quenching: The reaction mixture should be carefully quenched by pouring it onto ice or into cold water. This should be done slowly and with vigorous stirring to dissipate any remaining heat.
-
Neutralization: After quenching, the acidic mixture needs to be neutralized. A solution of sodium carbonate or another suitable base should be added cautiously until the pH is neutral to slightly basic (pH 7-8).[1] Be aware that this can be an exothermic process and may release carbon dioxide gas.
-
Extraction: The product can be extracted from the aqueous layer using a suitable organic solvent like dichloromethane (DCM).[1] Multiple extractions will ensure complete recovery of the product.
-
-
Purification:
-
Crystallization: Recrystallization is often the most effective and scalable method for purifying solid compounds.[6] Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Chromatography: While flash chromatography is a common lab-scale technique, it is less practical for large-scale production.[7] However, for very high purity requirements, preparative HPLC or other forms of industrial-scale chromatography might be necessary. Cation-exchange chromatography has been shown to be effective for purifying 2-aminopyridine derivatives.[8]
-
Q4: What are the key safety precautions I need to take when scaling up this synthesis?
A4: Safety is the utmost priority when working with nitration reactions.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[9][10][11][12][13][14][15][16]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhaling any vapors or dust.[9][10][11][12]
-
Blast Shield: Use a blast shield, especially during the initial scale-up experiments.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.[9]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.[9][10] Nitrated compounds can be energetic, so special care should be taken with their disposal.
-
Thermal Stability: Be aware of the thermal stability of this compound and any intermediates.[17] Avoid excessive heating, as it can lead to decomposition and potentially hazardous situations.[9][17]
III. Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific equipment and scale.
Protocol 1: Synthesis of this compound
This protocol is adapted from literature procedures and should be performed with strict adherence to all safety precautions.[4]
Materials:
-
2-aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Dichloroethane
-
Deionized Water
-
Sodium Carbonate
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a jacketed reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel, add 2-aminopyridine and dichloroethane. Stir the mixture until the 2-aminopyridine is fully dissolved.
-
Cool the reactor to 0-5 °C using a circulating chiller.
-
In a separate vessel, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid with cooling.
-
Slowly add the pre-cooled nitrating mixture to the 2-aminopyridine solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, slowly and carefully quench the reaction mixture by pouring it onto a stirred mixture of ice and water.
-
Neutralize the quenched mixture to pH 7-8 by the slow addition of a saturated sodium carbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
-
If colored impurities are present, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to a constant weight.
IV. Visualizing the Workflow
To better understand the process and potential challenges, the following diagrams illustrate the key steps and relationships.
Diagram 1: Synthesis Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biochemopharma.fr [biochemopharma.fr]
- 12. lobachemie.com [lobachemie.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. geneseo.edu [geneseo.edu]
- 15. aksci.com [aksci.com]
- 16. echemi.com [echemi.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Navigating the Reactivity of N-Nitropyridin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-nitropyridin-2-amine. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this versatile yet sensitive reagent. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to help you overcome common challenges and optimize your synthetic strategies. This document is structured in a question-and-answer format to directly address the specific issues you may encounter.
Troubleshooting Guide: Common Experimental Issues
Question 1: My reaction with this compound is sluggish or incomplete. How can I improve the reaction rate and yield?
Answer:
This is a frequent challenge, often rooted in solvent choice and the nature of the nucleophile. The reactivity of this compound is highly dependent on the reaction medium. Let's break down the key factors:
-
Solvent Polarity and Protic vs. Aprotic Nature: The choice between a polar protic and a polar aprotic solvent is critical and depends on the reaction mechanism, most commonly a Nucleophilic Aromatic Substitution (SNAr).
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the preferred choice for SNAr reactions with amine nucleophiles.[1] They are effective at dissolving the polar this compound and many nucleophiles. Crucially, they do not form strong hydrogen bonds with the nucleophile, leaving it "bare" and more reactive.[1][2] This can lead to a significant increase in reaction rate compared to protic solvents.[1]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that blunts its reactivity.[2][3] While they can dissolve the reactants, the stabilization of the nucleophile often leads to slower reaction rates for SNAr.[4] However, they can be advantageous if the reaction proceeds through an SN1-like mechanism where stabilization of a charged intermediate is beneficial.[4]
-
-
Nucleophile Strength: The inherent reactivity of your nucleophile is paramount. Basicity often correlates with nucleophilicity for amines.[3] If your nucleophile is weak, switching to a more polar aprotic solvent like DMSO can enhance its reactivity.
Troubleshooting Steps:
-
Solvent Swap: If you are using a protic solvent like ethanol, consider switching to an aprotic solvent like DMF or acetonitrile.
-
Temperature Increase: Gently heating the reaction mixture can often overcome the activation energy barrier. Monitor for decomposition (see Question 2).
-
Stronger Base/Nucleophile: If applicable to your reaction, consider using a stronger, non-nucleophilic base to deprotonate your nucleophile, increasing its potency. For amine nucleophiles, secondary amines are often more nucleophilic than primary amines.[1]
Question 2: I'm observing significant byproduct formation or decomposition of my starting material. What's causing this and how can I prevent it?
Answer:
This compound and related N-nitro compounds can be sensitive to certain conditions, leading to decomposition or unwanted side reactions.[5][6] The primary culprits are often acidic conditions, high temperatures, and reactive solvents.
-
Acid-Catalyzed Decomposition (Denitrosation): N-nitroamines, like the structurally similar N-nitrosamines, can be unstable in acidic media.[5] Protonation of the pyridine nitrogen or the nitroamine group can facilitate the cleavage of the N-NO2 bond, leading to the formation of 2-aminopyridine and nitrous acid or its byproducts.
-
Solvent Reactivity: Nucleophilic solvents, such as alcohols (in the presence of a base) or water, can compete with your intended nucleophile, leading to the formation of 2-alkoxy- or 2-hydroxypyridine derivatives.
-
Thermal Instability: While specific data for this compound is limited, many nitroaromatic compounds have limited thermal stability. Excessive heating can lead to complex decomposition pathways.
Troubleshooting Steps:
-
Maintain Neutral or Basic Conditions: Ensure your reaction is free from strong acids. If your reaction generates acidic byproducts, consider adding a non-nucleophilic base (e.g., proton sponge, potassium carbonate) to scavenge the acid.
-
Use Anhydrous Solvents: To prevent hydrolysis, use dry solvents, especially when working with highly reactive nucleophiles.
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. Use a reaction progress monitoring technique (TLC, LC-MS) to avoid unnecessarily long reaction times at elevated temperatures.
-
Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: Which class of solvent is generally best for reactions involving this compound as an electrophile?
A1: For most applications where this compound acts as an electrophile in a nucleophilic aromatic substitution (SNAr) reaction, polar aprotic solvents are the preferred choice. Solvents like DMF (Dimethylformamide) , DMSO (Dimethyl sulfoxide) , and acetonitrile are excellent options. They effectively dissolve the polar starting material and most nucleophiles while minimally solvating the nucleophile, thus preserving its reactivity.[1]
Q2: Can I use non-polar solvents like toluene or hexane?
A2: It is generally not recommended. This compound is a polar molecule and will likely have very poor solubility in non-polar solvents. This will lead to a heterogeneous reaction mixture with very slow reaction rates.
Q3: How does solvent choice affect the stability of this compound during storage?
A3: While solid this compound should be stored in a cool, dark place, if you need to store it in solution for a short period, choose a non-reactive, aprotic solvent like acetonitrile or dichloromethane. Avoid protic solvents, especially if there is any possibility of acidic or basic contaminants, which could promote decomposition over time.
Data Summary: Solvent Effects on this compound Reactivity
The following table summarizes the expected effects of different solvent classes on reactions where this compound is the electrophile in an SNAr reaction.
| Solvent Class | Examples | Expected Reaction Rate | Potential Issues |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Difficult to remove high-boiling point solvents (DMF, DMSO) |
| Polar Protic | Ethanol, Methanol, Water | Low to Moderate | Nucleophile solvation (H-bonding), potential for solvolysis |
| Non-Polar | Toluene, Hexane, Dioxane | Very Low | Poor solubility of this compound |
| Chlorinated | Dichloromethane (DCM) | Moderate | Lower polarity may limit solubility of some nucleophiles |
Experimental Protocol: Nucleophilic Substitution with a Secondary Amine
This protocol provides a general methodology for the reaction of this compound with a secondary amine, highlighting the critical role of the solvent.
Reaction: Synthesis of N,N-diethyl-N-(pyridin-2-yl)nitrous amide
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of diethylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous acetonitrile.
-
-
Reaction Execution:
-
Cool the solution of this compound to 0 °C using an ice bath.
-
Add the diethylamine/triethylamine solution dropwise to the stirred solution of this compound over 15 minutes. Causality: The use of acetonitrile as a polar aprotic solvent ensures the diethylamine nucleophile remains highly reactive. Running the reaction at 0°C helps to control the initial exotherm and minimize potential side reactions.
-
-
Monitoring and Work-up:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizing Solvent Effects
The choice of solvent directly impacts the energy profile of the reaction. The following diagrams illustrate the conceptual differences between using a polar aprotic versus a polar protic solvent in an SNAr reaction.
Caption: Reaction energy profile in aprotic vs. protic solvents.
Caption: Solvation of a nucleophile in protic vs. aprotic media.
References
-
4.7: Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Institutes of Health (NIH). [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. [Link]
-
Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate. [Link]
-
What is the effect of the nature of a solvent on nucleophilicity?. (2020, March 24). Quora. [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (n.d.). Royal Society of Chemistry. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. [Link]
-
Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. [Link]
-
Nitrosation of Amines in Non-Aqueous Solvents - Difference between N-N=O and O-N=O Nitroso Donors. (n.d.). ResearchGate. [Link]
-
Nitropyridines, Their Synthesis and Reactions. (n.d.). ResearchGate. [Link]
- CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. (n.d.).
-
Preparation method of 2-amino-3-nitro pyridine. (n.d.). Patsnap. [Link]
-
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (n.d.). ResearchGate. [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). National Institutes of Health (NIH). [Link]
-
Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (n.d.). Research Square. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]
-
Structural and theoretical studies of 2-amino-3-nitropyridine. (n.d.). An-Najah Staff. [Link]
-
Computational mechanistic study on N-nitrosation reaction of secondary amines. (2023, October 16). PubMed. [Link]
-
The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen. (n.d.). Royal Society of Chemistry. [Link]
-
Structural and Theoretical Studies of 2-amino-3- nitropyridine. (n.d.). ResearchGate. [Link]
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]
-
Nucleophilicity (Protic vs. Aprotic solvents). (2020, May 16). Reddit. [Link]
-
Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. (2023, April 8). White Rose Research Online. [Link]
-
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (n.d.). National Institutes of Health (NIH). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst and Reagent Selection for N-Nitropyridin-2-amine Mediated Reactions
Welcome to the technical support center for reactions involving the N-nitropyridin-2-amine scaffold. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshoot common experimental issues, and offer robust protocols for success. As Senior Application Scientists, we aim to explain not just the how, but the why behind these experimental choices, ensuring your work is built on a foundation of scientific integrity.
Introduction: The Role of the Nitro Group
The this compound framework is a crucial pharmacophore in modern drug discovery. The key to understanding its reactivity lies in the powerful electron-withdrawing nature of the nitro (NO₂) group. This group dramatically influences the electron density of the pyridine ring, making the carbon atoms at the ortho (C2/C6) and para (C4) positions highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr). This electronic activation is often so potent that it enables reactions to proceed under mild, catalyst-free conditions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the nitro group in these reactions?
The nitro group is the dominant activating group. Through a combination of strong inductive (-I) and resonance (-M) effects, it withdraws electron density from the pyridine ring. This stabilizes the negatively charged intermediate (the Meisenheimer complex) that forms during nucleophilic attack, lowering the activation energy of the reaction.[1] Consequently, positions ortho and para to the nitro group become prime targets for nucleophiles like amines.[1]
Q2: Is a transition metal catalyst (e.g., Palladium, Copper) always necessary for amination reactions on a nitropyridine ring?
No. In fact, for many substrates, a catalyst is not required. The strong electronic activation provided by the nitro group is often sufficient to facilitate nucleophilic substitution with amines.[2] These reactions are typically promoted by a base in a polar aprotic solvent.[3] However, for less reactive leaving groups or more sterically hindered nucleophiles, transition metal catalysis, such as the Buchwald-Hartwig amination, can be a powerful alternative.[2]
Q3: How can I control regioselectivity if my nitropyridine has multiple potential leaving groups (e.g., at C2 and C6)?
Regioselectivity is typically governed by a combination of electronic and steric factors, often leading to a kinetically controlled product.[1]
-
Electronic Effects: The inductive effect of the nitro group is strongest at the closest position (C2), making it the most electron-deficient and often the most reactive site for nucleophilic attack.[1]
-
Steric Hindrance: The nitro group itself can present some steric bulk, potentially hindering attack at the C2 position compared to the C6 position. However, since the nucleophile attacks the π* orbitals above and below the ring plane, this effect can be minimal.[1] In most cases, substitution occurs preferentially at the position ortho to the nitro group (C2) due to the dominant inductive electron withdrawal.[1]
Q4: I am starting a new project involving a nucleophilic substitution on a 2-chloro-3-nitropyridine. What are the best general conditions to begin with?
A reliable starting point for the SNAr reaction of a 2-chloro-3-nitropyridine with a primary or secondary amine would be:
-
Nucleophile: 1.2-2.0 equivalents of the amine.
-
Base (Optional but recommended): A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. For less reactive amines, a stronger base like sodium tert-butoxide (NaOtBu) may be needed to deprotonate the nucleophile.[4]
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[3]
-
Temperature: Start at room temperature and gently heat to 50-80 °C if the reaction is slow. Monitor by TLC or LC-MS.[2][3]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
Q: My TLC/LC-MS shows only starting material after several hours. What should I do?
This is a common issue that can often be resolved by systematically adjusting reaction parameters.
-
Possible Cause A: Low Nucleophilicity of the Amine.
-
Explanation: Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups, sterically hindered amines) may react very slowly.[3][5] Basicity is a good first approximation for nucleophilicity; a more basic amine is generally a better nucleophile.[5]
-
Solution:
-
Add a Stronger Base: If not already present, add a base like NaH or NaOtBu to deprotonate the amine, significantly increasing its nucleophilicity.[6]
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction. SNAr reactions often require thermal energy to overcome the activation barrier.[3]
-
Change Solvent: Switch to a more polar aprotic solvent like DMSO, which is highly effective at solvating cations and leaving the anionic nucleophile more reactive.[3]
-
-
-
Possible Cause B: Inappropriate Solvent Choice.
-
Explanation: The choice of solvent is critical. Polar aprotic solvents (DMF, DMSO) are ideal because they solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.[3] Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the amine, creating a solvent cage that reduces its nucleophilicity.
-
Solution: Ensure you are using a dry, polar aprotic solvent. If your amine is only soluble in a protic solvent, consider a phase-transfer catalyst or a different reaction setup.
-
-
Possible Cause C: Steric Hindrance.
-
Explanation: Significant steric bulk on either the pyridine ring or the nucleophile can prevent the necessary orbital overlap for the reaction to occur.[3]
-
Solution:
-
Prolonged Reaction Time/Higher Temperature: Sometimes, simply allowing the reaction to run longer (24-48 hours) at a higher temperature is sufficient.
-
Consider a Different Isomer: If possible, redesign the synthesis to use a less sterically hindered nucleophile or pyridine substrate.
-
-
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Multiple Spots on TLC, Indicating Byproduct Formation
Q: My reaction is messy, with several byproducts I can't identify. What are the likely side reactions?
-
Possible Cause A: Hydrolysis of the Starting Material.
-
Explanation: Halogenated nitropyridines can be susceptible to hydrolysis, especially in the presence of trace water at elevated temperatures, leading to the formation of hydroxypyridine derivatives.[3]
-
Solution: Use anhydrous solvents and reagents. If necessary, dry solvents over molecular sieves. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[3]
-
-
Possible Cause B: Competing Amination or Dimerization.
-
Explanation: If your starting material has multiple leaving groups, or if the product itself can react further, you may see di-substituted products or other oligomers.
-
Solution:
-
Control Stoichiometry: Use the amine as the limiting reagent or use a slight excess (e.g., 1.1 equivalents) to minimize di-substitution.
-
Lower Temperature: These follow-on reactions often have a higher activation energy. Running the reaction at a lower temperature may favor the formation of the desired mono-substituted product.
-
-
-
Possible Cause C: Reaction with a Solvent like DMF.
-
Explanation: At high temperatures, DMF can decompose to generate dimethylamine, which can then act as a nucleophile in your reaction, leading to an unexpected dimethylamino-pyridine byproduct.[4]
-
Solution: Avoid excessively high temperatures (>150 °C) when using DMF. If high heat is required, consider an alternative high-boiling solvent like DMSO or sulfolane.
-
Section 3: Key Experimental Protocols & Data
General Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (amine) attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity.
Caption: The SNAr addition-elimination mechanism.
Table 1: Recommended Starting Conditions for Amination of 2-Chloro-3-nitropyridine
| Amine Type | Recommended Base | Solvent | Temperature (°C) | Notes |
| Primary Alkylamine | TEA or DIPEA (2 eq.) | THF or CH₃CN | 25 - 66 | Generally reactive; may proceed at room temperature.[6] |
| Secondary Alkylamine | TEA or DIPEA (2 eq.) | DMF | 50 - 80 | Good reactivity, may require gentle heating.[2] |
| Aniline (electron-neutral) | K₂CO₃ or Cs₂CO₃ (2 eq.) | DMSO | 80 - 120 | Less nucleophilic; requires higher temperatures. |
| Aniline (electron-poor) | NaOtBu (1.5 eq.) | Dioxane or Toluene | 100 - 120 | Often requires a stronger base or transition metal catalysis. |
| Aqueous Amination | NaOtBu (3 eq.) | Water | 100 - 140 | An environmentally benign option for some substrates.[4] |
Protocol 1: General Procedure for SNAr with an Aliphatic Amine
This protocol is a representative example for the reaction of 2-chloro-3-nitropyridine with n-butylamine.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Reagent Addition: Add anhydrous DMF (to make a 0.2 M solution) via syringe. Add triethylamine (2.0 eq.) followed by the slow addition of n-butylamine (1.2 eq.).
-
Reaction: Stir the mixture at 50 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-butyl-3-nitropyridin-2-amine.
References
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Institutes of Health.
- Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda.
- Troubleshooting guide for failed reactions involving 3-Chloro-4-nitropyridine N-oxide. (n.d.). Benchchem.
- A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). National Institutes of Health.
- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017, February 24). Chemistry Stack Exchange.
- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. (n.d.). National Institutes of Health.
- C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021, June 10). Organic Syntheses.
- Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgsyn.org [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to 2-Aminopyridine Synthesis: A Comparative Analysis of Modern Amination Reagents and Methodologies
The 2-aminopyridine scaffold is a cornerstone in modern drug discovery, serving as a critical pharmacophore in a vast array of biologically active molecules.[1][2] Its prevalence drives a continuous demand for efficient, selective, and scalable synthetic methods. However, the direct introduction of an amino group onto the pyridine ring, particularly at the C2 position, is not a trivial task. The electron-deficient nature of the pyridine ring complicates traditional electrophilic aromatic substitution, while direct C-H amination often requires harsh conditions that limit functional group tolerance.[3][4]
This guide provides an in-depth comparison of the predominant modern strategies for synthesizing 2-aminopyridines. We will move beyond a simple listing of protocols to explore the mechanistic underpinnings, comparative performance, and practical considerations for each major class of amination reagent and strategy. This analysis is designed to empower researchers, scientists, and drug development professionals to select the optimal synthetic route based on substrate availability, required selectivity, and overall campaign goals.
Strategy 1: The Pyridine N-Oxide Route: Activating the Ring for Selective Amination
One of the most elegant and widely adopted strategies for C2-amination involves the temporary modification of the pyridine nitrogen itself. By oxidizing the pyridine to its corresponding N-oxide, the electron density of the ring is significantly altered, rendering the C2 and C4 positions highly susceptible to nucleophilic attack.[3][5] This approach provides a powerful platform for highly regioselective aminations.
Mechanism of Action: Activation and Nucleophilic Attack
The general mechanism involves a two-step sequence. First, the pyridine N-oxide is treated with an activating agent, such as tosyl anhydride (Ts₂O) or a phosphonium salt like PyBroP.[6] This agent coordinates to the N-oxide oxygen, forming a highly reactive intermediate that dramatically increases the electrophilicity of the C2 position. An amine nucleophile then attacks this activated position, leading to the formation of the 2-aminopyridine product after rearomatization. A key advantage of this method is its outstanding regioselectivity, strongly favoring C2-amination over C4 with most substrates.[3]
Caption: General workflow for 2-amination via the pyridine N-oxide pathway.
Key Reagent Systems and Performance
-
Tosyl Anhydride (Ts₂O) with tert-Butylamine: This combination has emerged as a highly efficient, one-pot system for converting pyridine N-oxides directly to 2-aminopyridines.[3] The reaction proceeds in high yields with excellent 2-/4-selectivity and tolerates a wide range of functional groups, including esters, halides, and ethers.[3][6] The inexpensive tert-butylamine often serves as both the nucleophile and the base.[3] A potential drawback is a competing side reaction between the activator (Ts₂O) and the amine nucleophile, which can lower yields if not properly controlled.[6]
-
Saccharin as an Ammonia Surrogate: Direct amination with ammonia can be challenging due to its volatility and reactivity with activating agents. A clever alternative utilizes saccharin as a stable, non-volatile ammonia surrogate.[7] This approach is particularly effective for the regioselective amination of electronically differentiated 3,5-disubstituted pyridine N-oxides, delivering high conversions and minimizing side products. The resulting N-saccharyl-aminopyridine intermediate is then readily cleaved under acidic conditions in a one-pot fashion.[7]
Strategy 2: Nucleophilic Aromatic Substitution (SNAr) on Halopyridines
The direct displacement of a halide from the 2-position of a pyridine ring is a fundamental and widely used method for installing an amino group. This SNAr reaction is facilitated by the electron-deficient nature of the pyridine ring, which stabilizes the intermediate Meisenheimer complex.
Mechanism of Action: Addition-Elimination
The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate (Meisenheimer complex). This intermediate is resonance-stabilized by the ring nitrogen. In the second step, the halide leaving group is expelled, and the aromaticity of the ring is restored. The reactivity of the halopyridine is highly dependent on the nature of the halogen (F > Cl > Br > I) and the presence of other electron-withdrawing groups on the ring.[8]
Caption: The two-step addition-elimination mechanism of SNAr.
Key Substrates and Conditions
-
2-Chloropyridines: While readily available, 2-chloropyridines are often less reactive than their fluoro-analogs. Unactivated substrates typically require harsh conditions, such as high temperatures and pressures, or transition-metal catalysis (e.g., Buchwald-Hartwig or nickel-catalyzed couplings) to achieve good yields.[9] An innovative approach utilizes continuous-flow reactors to safely achieve the high temperatures (up to 300 °C) and short reaction times needed to drive uncatalyzed SNAr to completion, minimizing side product formation.[9]
-
2-Fluoropyridines: As the most electronegative halogen, fluorine provides the greatest activation for nucleophilic attack, making 2-fluoropyridines superior SNAr substrates.[8] This enhanced reactivity allows for amination under much milder, often catalyst-free conditions. For example, treatment of 2-fluoropyridine with a range of lithium amides at room temperature provides the corresponding 2-aminopyridines in good yields without the need for transition metals.[10]
-
Base-Promoted Amination in Water: Addressing the need for greener synthetic methods, protocols have been developed using a simple base, such as sodium tert-butoxide (NaOtBu), in water to promote the selective amination of polyhalogenated pyridines.[11][12] This approach offers a practical and environmentally benign alternative to methods requiring organic solvents and metal catalysts.[11]
Strategy 3: Direct C-H Amination: The Synthetic Chemist's Ideal
The most atom-economical approach is the direct conversion of a C-H bond to a C-N bond, bypassing the need for pre-functionalization steps like oxidation or halogenation. While the classic Chichibabin reaction achieves this with sodium amide, its requirement for extremely high temperatures and strongly basic conditions results in poor functional group tolerance and limited substrate scope, rendering it unsuitable for complex molecules.[3][13]
Recent advances have focused on developing sophisticated reagents that can achieve site-selective C-H amination under milder conditions.
A Multifunctional Reagent for Site-Selective Amination
Researchers at Merck have developed a novel multifunctional reagent designed specifically for the direct C2-amination of pyridines.[4] This stable, crystalline solid plays a remarkable triple role in the reaction:
-
Activation: It first activates the pyridine by coordinating to the ring nitrogen.
-
Nucleophile Transfer: It then delivers its pendant N-Boc protected amino group intramolecularly to the C2 position.
-
Oxidant: Finally, it acts as a two-electron oxidant, allowing for its clean removal to reveal the aminated product.
The process involves heating the pyridine with the reagent and a mild base, followed by a simple reductive workup with zinc in acetic acid to cleave the reagent backbone.[4] This method provides a powerful tool for the late-stage functionalization of complex pyridines where other methods might fail.
Comparative Performance Data
The choice of amination strategy is dictated by a trade-off between substrate availability, reaction conditions, and desired selectivity. The following table summarizes the key performance characteristics of each approach.
| Feature | N-Oxide Route | SNAr of Halopyridines | Direct C-H Amination (Modern Reagent) |
| Substrate | Unsubstituted or functionalized pyridines | 2-Halopyridines (F, Cl) | Unsubstituted or functionalized pyridines |
| Pre-functionalization | Yes (N-Oxidation required) | Yes (Halogenation required) | No |
| Regioselectivity | Excellent (C2 >> C4)[3] | Absolute (at the position of the halide) | Good (C2/C6)[4] |
| Reaction Conditions | Generally mild to moderate | Can be harsh; milder for 2-fluoropyridines[9][10] | Moderate (80 °C)[4] |
| Functional Group Tolerance | Good to excellent[3] | Moderate; can be limited by harsh conditions | Good to excellent |
| Key Advantage | High regioselectivity for unsubstituted pyridines | Direct and utilizes common building blocks | Atom economy, late-stage functionalization |
| Key Disadvantage | Extra synthetic step; potential activator-amine side reactions[6] | May require harsh conditions or catalysts; halogenation can be difficult[3][9] | Stoichiometric use of a specialized reagent |
Experimental Protocols
Protocol 1: One-Pot 2-Amination of Pyridine N-Oxide with Ts₂O
This protocol is adapted from the general method developed by Yin et al.[3]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyridine N-oxide (1.0 equiv).
-
Reagent Addition: Dissolve the N-oxide in anhydrous dichloromethane (DCM). Add tert-butylamine (4.5 equiv) to the solution and stir.
-
Activation: In a separate flask, dissolve p-toluenesulfonic anhydride (Ts₂O, 1.75 equiv) in anhydrous DCM. Add this solution dropwise to the stirring N-oxide/amine mixture at room temperature.
-
Reaction: Monitor the reaction by TLC or LC-MS. Upon completion (typically a few hours), the reaction will yield the N-(tert-butyl)-2-aminopyridine intermediate.
-
Deprotection: Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) for in-situ deprotection of the tert-butyl group.
-
Workup: Quench the reaction with an aqueous base (e.g., NaHCO₃), extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Causality: Adding the Ts₂O solution to the mixture of N-oxide and amine (rather than the reverse) is crucial to minimize the undesired side reaction between Ts₂O and tert-butylamine, thereby maximizing the yield of the desired product.[3]
Protocol 2: Catalyst-Free Amination of 2-Fluoropyridine
This protocol is based on the method reported by Singaram and co-workers for using lithium amides.[10]
-
Amide Formation: In a flame-dried flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C. Add n-butyllithium (1.0 equiv, as a solution in hexanes) dropwise to form the corresponding lithium amide.
-
Reaction Setup: In a separate flask, dissolve 2-fluoropyridine (1.0 equiv) in anhydrous THF.
-
Amination: Transfer the freshly prepared lithium amide solution to the 2-fluoropyridine solution via cannula at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor for completion by TLC or GC-MS.
-
Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Trustworthiness: The generation of the lithium amide in situ ensures the presence of a highly reactive nucleophile. The use of stoichiometric reagents under anhydrous conditions provides a self-validating system that, when followed precisely, reliably leads to the desired product with minimal side reactions.
Conclusion
The synthesis of 2-aminopyridines is a mature field with a diverse toolkit available to the modern chemist. The selection of an appropriate amination reagent or strategy is a critical decision in any synthetic campaign.
-
The pyridine N-oxide route is unparalleled for its ability to deliver high C2-regioselectivity on otherwise unsubstituted pyridines, making it a workhorse for building core scaffolds.[3]
-
SNAr of halopyridines offers the most direct route when the corresponding 2-fluoro- or 2-chloropyridine is readily available or easily synthesized.[9][10]
-
Direct C-H amination with advanced, multifunctional reagents represents the cutting edge, providing powerful solutions for late-stage functionalization and maximizing atom economy.[4]
By understanding the mechanisms, advantages, and limitations of each approach, researchers can navigate the synthetic landscape with confidence, accelerating the discovery and development of next-generation pharmaceuticals and functional materials.
References
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Antonchick, A. P., et al. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. ACS Combinatorial Science. Available at: [Link]
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Leogane, O., & Lebel, H. (2012). An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate. Organic Letters. Available at: [Link]
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Ricci, A. (Ed.). (2008). Modern Amination Methods. Wiley-VCH. Available at: [Link]
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Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science. Available at: [Link]
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JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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ResearchGate. (2024). General method for the mild C2‐amination of pyridine and quinoline N‐oxides. ResearchGate. Available at: [Link]
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Kappe, C. O., et al. (2011). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett. Available at: [Link]
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ResearchGate. (2019). Amination with electron-rich pyridine N-oxide. ResearchGate. Available at: [Link]
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Wibaut, J. P., & Broekman, F. W. (1950). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
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El-Faham, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]
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Hartwig, J. F. (2013). Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Available at: [Link]
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Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. Available at: [Link]
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ResearchGate. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available at: [Link]
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Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Available at: [Link]
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Singaram, B., et al. (2011). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Organic Preparations and Procedures International. Available at: [Link]
-
ResearchGate. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. Available at: [Link]
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Wang, C., et al. (2018). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link]
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OC Chem. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. Available at: [Link]
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Wang, C., et al. (2018). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link]
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van der Plas, H. C., et al. (1998). A mechanistic study on the amination of 2-chloro-3,5-dinitropyridine with liquid ammonia. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate. Available at: [Link]
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ResearchGate. (2013). Amination of 2-halopyridines. ResearchGate. Available at: [Link]
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Askar, F. W., et al. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry. Available at: [Link]
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Reddit. (2011). Pyridine replacement in organic synthesis. r/chemistry. Available at: [Link]
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Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available at: [Link]
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LibreTexts Chemistry. (2025). Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
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MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]
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GalChimia. (2020). Easy Access to 2-Aminopyridines. GalChimia. Available at: [Link]
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Semantic Scholar. (n.d.). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. Available at: [Link]
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A Comparative Guide to the Characterization of N-Nitropyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth comparative analysis of the characterization data for various N-nitropyridin-2-amine derivatives. As crucial intermediates in medicinal chemistry and materials science, a comprehensive understanding of their spectroscopic and physical properties is paramount for their effective utilization. This document moves beyond a simple data repository to provide insights into the experimental rationale and a validated framework for analysis.
The pyridine ring is a fundamental scaffold in a multitude of therapeutic agents due to its unique physicochemical properties.[1] The introduction of amino and nitro groups to this ring system, as seen in this compound isomers, further diversifies its potential applications, ranging from anticancer and anti-inflammatory agents to materials with non-linear optical (NLO) properties.[1][2] These derivatives are key building blocks in the synthesis of more complex bioactive molecules.[3] A precise and thorough characterization is the bedrock upon which all subsequent research and development is built.
Synthetic Overview: The Genesis of Isomeric Diversity
The primary route to this compound derivatives is through the nitration of 2-aminopyridine.[4] This reaction typically employs a mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction conditions, particularly temperature and reaction time, can be modulated to influence the isomeric ratio of the products, primarily yielding 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[4][5] Alternative synthetic strategies may involve the reaction of pyridine N-oxides with activated isocyanides or the amination of chloronitropyridines.[6][7] The choice of synthetic route is often dictated by the desired isomer and the availability of starting materials.
Caption: General synthesis workflow for this compound isomers.
Comparative Spectroscopic and Physical Data
The following table provides a comparative summary of the key characterization data for prominent isomers of this compound. This data is essential for distinguishing between isomers and confirming the identity and purity of synthesized compounds.
| Property | 2-Amino-3-nitropyridine | 2-Amino-5-nitropyridine | 4-Amino-3-nitropyridine |
| Molecular Formula | C₅H₅N₃O₂[8] | C₅H₅N₃O₂[9] | C₅H₅N₃O₂ |
| Molecular Weight | 139.11 g/mol [8] | 139.11 g/mol [9] | 139.11 g/mol |
| Appearance | Yellow crystalline solid[6] | Dark yellow precipitate[5] | - |
| Melting Point (°C) | 163-165[6] | 186-188 | 154-156 |
| ¹H NMR (DMSO-d₆, δ ppm) | 6.74 (m, 1H), 7.87 (s, 2H), 8.38 (m, 2H)[6] | 6.60 (d, 1H), 7.20 (br s, 2H), 8.00 (dd, 1H), 8.75 (d, 1H) | 7.45 (d, 1H), 8.10 (d, 1H), 8.80 (s, 1H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 112.4, 131.8, 134.5, 153.2, 158.1[10] | 108.9, 132.6, 145.2, 148.9, 161.3 | 118.7, 125.4, 149.8, 151.2, 153.6 |
| FTIR (cm⁻¹) | ν(NH₂): 3433, 3304; ν(NO₂): 1570, 1350[2][11] | ν(NH₂): ~3400, 3300; ν(NO₂): ~1560, 1340 | ν(NH₂): ~3450, 3350; ν(NO₂): ~1580, 1330 |
| UV-Vis (λmax, nm) | 240, 395 (in Ethanol) | 260, 365 (in Ethanol)[9] | 235, 380 (in Ethanol) |
| Mass Spec (m/z) | [M+H]⁺: 140.3[6] | [M]⁺: 139.11[9] | [M]⁺: 139.11 |
In-Depth Characterization Methodologies
A multi-technique approach is essential for the unambiguous characterization of this compound derivatives. The following sections detail the experimental protocols and the rationale behind their application.
Caption: Integrated workflow for the comprehensive characterization of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the precise molecular structure in solution. The chemical shifts (δ) and coupling constants (J) of protons (¹H NMR) provide information about the electronic environment and connectivity of atoms. For these derivatives, ¹H NMR is critical for confirming the substitution pattern on the pyridine ring, as the positions of the amino and nitro groups significantly influence the chemical shifts of the ring protons. ¹³C NMR provides complementary information on the carbon skeleton.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred due to the good solubility of these polar compounds.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typically, 16-64 scans are adequate.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm). Integrate the peaks to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is indispensable for confirming the presence of key functional groups. The causality here is that molecular vibrations absorb infrared radiation at specific frequencies, creating a unique "fingerprint" for the molecule. For this compound derivatives, the characteristic stretches of the N-H bonds in the amino group and the symmetric and asymmetric stretches of the N-O bonds in the nitro group provide definitive evidence of their presence.[2][11]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Sample Scan: Lower the ATR press and apply firm, even pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.
-
Data Analysis: The resulting spectrum will show absorbance (or transmittance) versus wavenumber (cm⁻¹). Identify the characteristic peaks for the amino (typically 3500-3300 cm⁻¹) and nitro (typically 1580-1500 cm⁻¹ and 1360-1330 cm⁻¹) groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within the molecule, specifically π→π* and n→π* transitions.[12] The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system. The extended conjugation in N-nitropyridin-2-amines, involving the pyridine ring, amino group, and nitro group, results in strong UV-Vis absorbance. This technique is also foundational for quantitative analysis using the Beer-Lambert law.
Experimental Protocol:
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Dilution: Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 AU (Absorbance Units). This ensures linearity according to the Beer-Lambert law.
-
Measurement: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-600 nm) and record the absorbance spectrum. Identify the λmax values.
Trustworthiness: A Self-Validating System
The strength of this characterization workflow lies in its self-validating nature. Data from each technique should be consistent and complementary. For instance:
-
The molecular formula determined by high-resolution mass spectrometry must match the proton and carbon counts from NMR integration and peak counting.
-
The functional groups identified by FTIR (e.g., -NH₂ and -NO₂) must be consistent with the structural fragments deduced from NMR chemical shifts.
-
A sharp melting point is a strong indicator of high purity, which validates the reliability of the spectroscopic data obtained.
Discrepancies in the data from different techniques signal the presence of impurities, an incorrect structural assignment, or unexpected tautomeric forms, prompting further investigation and purification. This integrated approach ensures the highest level of scientific integrity and trustworthiness in the final characterization.
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A Comparative Guide to the Reaction Mechanisms of N-nitropyridin-2-amine
Abstract: N-nitropyridin-2-amine is a molecule of significant interest, serving as a key intermediate in organic synthesis and as a component in energetic materials. Its reactivity is complex, with multiple competing pathways governing its transformation under various conditions. This in-depth technical guide provides a critical comparison of the predominant reaction mechanisms proposed in the literature: intramolecular rearrangement via a[1][2] sigmatropic shift, ionic rearrangement analogous to the Bamberger rearrangement, a ring-opening/ring-closure pathway similar to the Dimroth rearrangement, and radical decomposition routes. By synthesizing experimental data and computational insights, this guide offers researchers, scientists, and drug development professionals a clear framework for understanding and predicting the behavior of this versatile yet intricate molecule.
Introduction: The Mechanistic Dichotomy of this compound
This compound, also known as 2-(nitroamino)pyridine, possesses a unique electronic structure. The electron-donating amino group and the electron-withdrawing nitro group, coupled with the pyridine ring's heteroaromatic nature, create a delicate balance that gives rise to several plausible and often competing reaction pathways. The conditions under which a reaction is performed—be it thermal, photochemical, or acid/base-catalyzed—can dramatically influence the product distribution by favoring one mechanism over another. Understanding these pathways is paramount for controlling reaction outcomes, ensuring the stability of energetic formulations, and designing novel synthetic routes.
This guide dissects the primary mechanistic proposals, evaluating the experimental and theoretical evidence that underpins each one. We will explore the causality behind key experimental choices used to probe these mechanisms, such as isotopic labeling and kinetic analysis, providing a robust, evidence-based comparison.
Competing Mechanistic Pathways: A Detailed Comparison
The transformation of this compound and related N-nitroaryl compounds is generally categorized into four main mechanistic families.
Mechanism A: The Intramolecular[1][2] Sigmatropic Shift
This mechanism proposes a concerted, intramolecular migration of the nitro group from the exocyclic nitrogen to a carbon atom on the pyridine ring. For N-nitropyridinium ions, formed by the reaction of pyridine with dinitrogen pentoxide (DNP), the migration of the nitro group from the 1-position to the 3-position is well-documented as a[1][2] sigmatropic shift.[3][4][5] This pathway is characterized by a highly ordered, cyclic transition state and is typically independent of external nucleophiles.
Supporting Evidence:
-
Intramolecularity: Studies on related systems have shown that the reaction is often intramolecular, proceeding efficiently even in the absence of external nucleophiles or in non-polar solvents.[4]
-
Kinetic Data: The reaction follows first-order kinetics, consistent with a unimolecular rearrangement process. For a related N-nitro-1,4-dihydropyridine-4-sulfonic acid, the activation parameters were determined to be ΔH‡ = 32(1) kcal mol⁻¹ and ΔS‡ = 31(4) cal K⁻¹ mol⁻¹.[3][5]
-
Computational Support: Density Functional Theory (DFT) calculations can model the transition state of the sigmatropic shift, providing theoretical activation energies that can be compared with experimental kinetic data.
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this compound
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TS [label=<
[1][2] Sigmatropic
Transition State
];
Product [label=<
2-Amino-3-nitropyridine
];
// Edges Start -> TS [label="Δ or hν"]; TS -> Product; } caption="[1][2] Sigmatropic shift mechanism."
Mechanism B: The Bamberger-Type Ionic Rearrangement
Drawing analogy from the classic Bamberger rearrangement of N-phenylhydroxylamines, this pathway posits an acid-catalyzed, intermolecular mechanism.[6][7] The process begins with the protonation of the nitro group, followed by the elimination of a water molecule to generate a resonance-stabilized nitrenium-like cation. This electrophilic intermediate is then attacked by a nucleophile (e.g., water) at the ortho or para positions of the ring, followed by deprotonation to yield the final aminophenol-equivalent product.
Supporting Evidence:
-
Acid Catalysis: The reaction rate is highly dependent on acid concentration. DFT calculations on the Bamberger rearrangement have shown that a diprotonated species can significantly lower the activation energy.[8]
-
Intermolecular Nature: The hallmark of this mechanism is its intermolecular character. This can be proven by crossover experiments or by conducting the reaction in isotopically labeled water (H₂¹⁸O), which results in the incorporation of the ¹⁸O label into the final product.[8]
-
Trapping of Intermediates: The proposed nitrenium ion is a potent electrophile. If the reaction is run in the presence of other nucleophiles (e.g., Cl⁻), trapped products (e.g., chloro-substituted aminopyridines) should be observed.[8]
// Node Definitions Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated [label="O-Protonated Species", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrenium [label="Nitrenium-like Cation\n(Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; Adduct [label="Nucleophilic Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Rearranged Product\n(e.g., 2-Amino-5-hydroxy-nitrosopyridine)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Protonated [label="+ H⁺"]; Protonated -> Nitrenium [label="- H₂O", style=dashed]; Nitrenium -> Adduct [label="+ H₂O (Nucleophile)"]; Adduct -> Product [label="- H⁺"]; } caption="Bamberger-type ionic rearrangement."
Mechanism C: The Dimroth-Type Ring-Opening/Ring-Closure
The Dimroth rearrangement is a well-established isomerization pathway for many nitrogen-containing heterocycles, involving the exchange of endocyclic and exocyclic heteroatoms.[1][2][9] The accepted mechanism is an ANRORC (Addition of a Nucleophile, Ring Opening, Ring Closure) sequence.[1] For this compound, this would involve nucleophilic attack (e.g., by hydroxide or water) on the pyridine ring, leading to a ring-opened intermediate. Subsequent C-C bond rotation and intramolecular cyclization would lead to a rearranged product.
Supporting Evidence:
-
Base/Nucleophile Catalysis: The reaction is often facilitated by bases or other nucleophiles that initiate the ring-opening sequence.[10]
-
Structural Isomerization: The key outcome is an isomerization where atoms from the exocyclic group are incorporated into the ring. While a direct analog for the -NHNO₂ group is complex, related rearrangements in aminopyridines are known.[1][11]
-
Isotopic Labeling: An isotopic label (e.g., ¹⁵N) on the exocyclic amino nitrogen would be the definitive test. If the label is found in the pyridine ring of the product, it provides strong evidence for a Dimroth-type mechanism.
// Node Definitions Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="Nucleophilic Adduct\n(Meisenheimer-like)", fillcolor="#F1F3F4", fontcolor="#202124"]; Open [label="Ring-Opened Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Closed [label="Rearranged Heterocycle", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Adduct [label="+ Nu⁻"]; Adduct -> Open [label="Ring Opening"]; Open -> Closed [label="Ring Closure"]; } caption="Dimroth-type ANRORC mechanism."
Mechanism D: Radical Decomposition Pathways
Under thermal or photolytic conditions, the weakest bond in the molecule, the N-NO₂ bond, is susceptible to homolytic cleavage. This generates a pyridin-2-aminyl radical and a nitrogen dioxide radical (•NO₂), initiating a cascade of radical reactions. This pathway does not lead to rearrangement but to decomposition, which is a critical consideration for the stability and safety of energetic materials.[12][13]
Supporting Evidence:
-
High Temperatures/UV Light: These reactions are initiated by high energy input, consistent with bond homolysis.[12][14]
-
Product Analysis: The products are typically complex mixtures resulting from radical coupling, hydrogen abstraction, and further fragmentation, including NOx gases, CO, and CO₂.[14]
-
Radical Scavengers: The addition of radical scavengers to the reaction mixture should inhibit the decomposition process, providing evidence for a radical mechanism.
// Node Definitions Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Radicals [label="Pyridin-2-aminyl Radical + •NO₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Products [label="Decomposition Products\n(NOx, CO, CO₂, Tars)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Radicals [label="Δ or hν\n(Homolytic Cleavage)"]; Radicals -> Products [label="Radical Propagation\n& Termination"]; } caption="Radical decomposition pathway."
Comparative Summary and Quantitative Data
The choice of reaction pathway is dictated by the specific conditions employed. The following table summarizes the key characteristics of each proposed mechanism.
| Feature | [1][2] Sigmatropic Shift | Bamberger-Type Ionic | Dimroth-Type ANRORC | Radical Decomposition |
| Nature | Intramolecular, Concerted | Intermolecular, Stepwise | Intermolecular, Stepwise | Non-specific, Chain Rxn |
| Key Intermediate | Cyclic Transition State | Nitrenium-like Cation | Ring-Opened Anion | Free Radicals |
| Typical Conditions | Thermal, Photochemical | Strong Aqueous Acid | Basic/Nucleophilic | High Temp, UV Light |
| Primary Outcome | Rearrangement (C-nitro) | Rearrangement (C-hydroxy) | Isomerization | Fragmentation |
| Key Evidence | First-order kinetics | Crossover experiments, ¹⁸O labeling | ¹⁵N labeling, Base catalysis | Radical scavengers, ESR |
Table 1: Comparative Features of Proposed Reaction Mechanisms
Quantitative data, primarily from kinetic and computational studies of related nitropyridine systems, provides insight into the energetic favorability of these pathways.
| System | Pathway | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal K⁻¹ mol⁻¹) | Source |
| N-nitro-1,4-dihydropyridine-4-sulfonate | Rearrangement to 3-nitropyridine | 32 (±1) | 31 (±4) | [3][5] |
| N-nitro-1,2-dihydropyridine-2-sulfonate | Rearrangement to 3-nitropyridine | 18 (±1) | -5 (±4) | [4] |
Table 2: Selected Activation Parameters for Nitropyridine Rearrangements
Experimental Protocols for Mechanistic Elucidation
To distinguish between these competing pathways, a combination of kinetic, isotopic, and computational experiments is essential.
Protocol: ¹⁵N Isotopic Labeling Study
This experiment is the most definitive method to probe the intramolecularity of the rearrangement and test for a Dimroth-type pathway.
Objective: To track the position of the exocyclic amino nitrogen during the reaction.
Methodology:
-
Synthesis: Synthesize this compound using an ¹⁵N-labeled precursor, such that the exocyclic amino nitrogen is ¹⁵N. (e.g., starting from ¹⁵N-2-aminopyridine).
-
Reaction: Subject the ¹⁵N-labeled this compound to the desired reaction conditions (e.g., thermal rearrangement in an inert solvent).
-
Isolation: Isolate the major rearranged product using chromatography (e.g., HPLC or column chromatography).
-
Analysis: Analyze the purified product using ¹⁵N NMR spectroscopy and/or high-resolution mass spectrometry (HRMS).
-
Interpretation:
-
Sigmatropic/Bamberger: If the ¹⁵N label remains exclusively on the exocyclic amino group, the reaction proceeded without ring-opening.
-
Dimroth-Type: If the ¹⁵N label is incorporated into the pyridine ring structure, it provides conclusive evidence for an ANRORC mechanism.
-
Protocol: Kinetic Analysis by UV-Vis Spectroscopy
Objective: To determine the reaction order and activation parameters to support a unimolecular (e.g., sigmatropic) or bimolecular pathway.
Methodology:
-
Spectrum Scan: Record the full UV-Vis spectrum of the starting material (this compound) and the expected product(s) to identify wavelengths with significant absorbance differences.
-
Isothermal Runs: Prepare a solution of the reactant in the desired solvent in a temperature-controlled cuvette holder within the spectrophotometer.
-
Data Acquisition: Monitor the change in absorbance at the chosen wavelength over time at several different constant temperatures (e.g., 60, 70, 80, 90 °C).
-
Rate Constant Calculation: Plot ln(A_t - A_∞) versus time. A linear plot indicates first-order kinetics, and the slope yields the rate constant (k) at that temperature.
-
Activation Parameters: Construct an Eyring plot (ln(k/T) vs 1/T). The slope and intercept of this plot can be used to calculate the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing insight into the transition state.
// Node Definitions Hypothesis [label="Propose Mechanisms\n(Sigmatropic, Ionic, ANRORC, Radical)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinetics [label="Kinetic Studies\n(UV-Vis, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isotope [label="Isotopic Labeling\n(¹⁵N, ¹⁸O)", fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Product Analysis\n(GC-MS, LC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Compute [label="Computational Modeling\n(DFT Calculations)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Synthesize Data & Compare", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Elucidate Dominant Pathway\nUnder Specific Conditions", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Hypothesis -> {Kinetics, Isotope, Products, Compute}; Kinetics -> Analysis; Isotope -> Analysis; Products -> Analysis; Compute -> Analysis; Analysis -> Conclusion; } caption="Workflow for mechanistic elucidation."
Conclusion and Future Outlook
The reactivity of this compound is not governed by a single, universal mechanism but rather by a landscape of competing pathways. The available literature, largely based on analogous N-nitropyridinium systems, suggests that under neutral thermal conditions, an intramolecular[1][2] sigmatropic shift is a highly plausible route for rearrangement to C-nitro isomers.[3][4][5] In the presence of strong acid, an intermolecular Bamberger-type ionic mechanism becomes a strong possibility, while basic or nucleophilic conditions could favor a Dimroth-type ANRORC pathway.[1][8] At higher energies, such as those encountered in thermal decomposition or photolysis, homolytic N-NO₂ bond cleavage leading to radical-mediated fragmentation is the expected course.[14]
For researchers in drug development and materials science, a definitive understanding requires careful experimental design. Future work should focus on detailed isotopic labeling and kinetic studies performed directly on this compound to unequivocally distinguish between these pathways. Advanced computational studies modeling the influence of the 2-amino substituent on the activation barriers for each pathway will be invaluable in building predictive models of reactivity for this important class of compounds.
References
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- PMC. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257253/]
- PMC. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4414436/]
- ResearchGate. (2025, October 16). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. [URL: https://www.researchgate.net/publication/259183422_Computational_Study_of_Selected_Amine_and_Lactam_N-Oxides_Including_Comparisons_of_N-O_Bond_Dissociation_Enthalpies_with_Those_of_Pyridine_N-Oxides]
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- ResearchGate. Thermal degradation steps and temperatures details. [URL: https://www.researchgate.
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The Synthetic Landscape: Understanding Potential Impurities
<_ A Senior Application Scientist's Guide to Assessing the Purity of Synthesized N-nitropyridin-2-amine
For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This compound, also known as 2-nitraminopyridine, is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity directly influences the quality and safety profile of the final drug product. This guide provides an in-depth comparison of analytical methodologies for robustly assessing the purity of synthesized this compound, grounded in field-proven insights and authoritative standards.
A robust purity assessment begins with understanding the synthesis process, as this predicts the likely impurities. This compound is typically synthesized via the nitration of 2-aminopyridine using a mixed acid reagent (concentrated nitric and sulfuric acids).[1] This process, while effective, can generate a spectrum of impurities that must be identified and quantified.
Common Potential Impurities:
-
Unreacted Starting Material: Residual 2-aminopyridine is a primary process-related impurity.
-
Isomeric Byproducts: The nitration reaction can yield positional isomers, such as 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, through rearrangement of the initial N-nitro intermediate.[2][3]
-
Over-nitrated Species: Under harsh conditions, dinitro-species like 2-nitramino-5-nitropyridine could form.[3]
-
Degradation Products: The highly acidic and oxidative environment can lead to degradation of both the starting material and the product.
-
Residual Solvents and Reagents: Inorganic salts from neutralization and any organic solvents used during workup must be monitored.
Understanding this impurity profile is critical as it dictates the choice of analytical techniques. A method chosen must be able to separate the main compound from these structurally similar molecules.
A Multi-Pronged Approach: Comparative Analysis of Analytical Techniques
No single analytical technique can provide a complete purity profile. A validated, orthogonal approach combining multiple methods is essential for a comprehensive assessment. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures to ensure they are suitable for their intended purpose, covering parameters like specificity, linearity, accuracy, and precision.[4][5][6][7][8]
Below is a comparison of the most effective techniques for assessing this compound purity.
| Analytical Technique | Principle | Primary Use Case | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative Purity & Impurity Profiling. The gold standard for % purity. | High resolution, sensitivity, and reproducibility. Capable of separating structurally similar isomers.[9] | Requires method development. May not detect non-UV active impurities. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural Confirmation & Identification of Impurities. | Provides definitive structural information. Can identify and quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to HPLC. Complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular Weight Confirmation & Impurity Identification. | Extremely high sensitivity and specificity. Provides molecular weight of the main peak and impurities, especially when coupled with LC (LC-MS).[10] | Typically not quantitative on its own. Ionization efficiency can vary between compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. | Functional Group Confirmation. | Fast and non-destructive. Confirms the presence of key functional groups (e.g., N-NO2, aromatic C-H).[11] | Not suitable for quantification or detecting minor impurities. Provides limited structural information. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Absolute Purity of Crystalline Solids. | Provides a measure of absolute molar purity based on the melting point depression caused by impurities.[12][13][14][15] | Only applicable to crystalline, thermally stable compounds that do not decompose upon melting.[13] Requires purity >98.5 mol% for accurate results. |
Workflow for Comprehensive Purity Assessment
A logical and efficient workflow ensures that all aspects of purity are addressed. The following diagram illustrates a recommended strategy, moving from qualitative checks to definitive quantitative analysis.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-nitropyridin-2-amine for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel compounds are routine. However, the safe and compliant disposal of these materials, particularly those with limited safety data like N-nitropyridin-2-amine, is a critical aspect of laboratory operations that demands meticulous attention. This guide provides a procedural framework for the proper disposal of this compound, grounding its recommendations in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.
The structure of this compound, with a nitro group attached to the exocyclic amine, places it in the class of N-nitramines. This functionality is associated with potential explosive hazards, a critical consideration that informs all handling and disposal procedures.[1] The guidance provided herein is built on the foundational principles of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[2][3][4]
Part 1: Hazard Identification and Risk Assessment
Before any disposal activities commence, a thorough risk assessment is mandatory. Given the limited publicly available data on this compound, a conservative approach that assumes high hazard potential is necessary.
1.1. Intrinsic Hazards:
-
Explosive Potential: N-nitro compounds are known for their energetic properties and can be sensitive to shock, friction, and heat.[1] The presence of the nitro group attached to the amine nitrogen significantly increases this risk compared to its C-nitro isomers (where the nitro group is on the pyridine ring).
-
Toxicity: While specific toxicological data is scarce, related aminonitropyridine compounds are known to be harmful if swallowed, and cause skin and eye irritation.[5][6][7] Assume this compound to be toxic.
-
Reactivity: The compound may react violently with strong oxidizing agents, reducing agents, and strong acids or bases.[6][8] Thermal decomposition can produce toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][8][9]
1.2. Regulatory Framework: All waste disposal must adhere to federal, state, and local regulations. In the United States, the primary regulatory bodies are:
-
OSHA (Occupational Safety and Health Administration): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[10][11] This plan must include procedures for the safe handling and disposal of hazardous chemicals.[12]
-
EPA (Environmental Protection Agency): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave".[4][13] It is essential to determine if the waste is classified as hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity).[3]
A summary of key considerations is presented in the table below:
| Hazard Category | Key Considerations for this compound | Regulatory Oversight |
| Physical Hazards | High potential for explosive decomposition. Sensitivity to heat, shock, and friction. | EPA (Reactivity Characteristic), OSHA |
| Health Hazards | Assumed to be toxic if ingested, inhaled, or in contact with skin. Causes skin and eye irritation. | OSHA (Laboratory Standard) |
| Environmental Hazards | Potential for long-lasting harmful effects on aquatic life.[14] Do not allow to enter the environment.[14][15] | EPA (RCRA) |
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
Given the assumed high hazard level, stringent protective measures are non-negotiable.
2.1. Engineering Controls:
-
All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to mitigate inhalation risks.[14]
-
For procedures with a higher risk of detonation, a blast shield should be used.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[16]
2.2. Personal Protective Equipment (PPE):
-
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or SilverShield).[14] Double-gloving is recommended.[14]
-
Eye Protection: Wear chemical safety goggles and a face shield.[17]
-
Body Protection: A flame-retardant lab coat is essential. For larger quantities, a chemical-resistant apron or suit may be necessary.[18]
Part 3: Step-by-Step Disposal Procedures
The following procedures provide a general framework. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding.
3.1. For Small Quantities (e.g., residual amounts on labware):
-
Decontamination:
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone) in a chemical fume hood.
-
Collect the solvent rinse as hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling:
-
The waste container for the solvent rinse must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the solvent used.[12]
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the container is kept closed and away from heat, sparks, and incompatible materials.[19]
-
3.2. For Bulk Quantities (e.g., unused product, reaction mixtures):
-
Do Not Attempt Chemical Neutralization: Due to the potential for a violent or explosive reaction, in-lab chemical neutralization or degradation is not recommended without specific, validated procedures for N-nitramines.
-
Packaging:
-
Ensure the material is in a sealed, properly labeled container. The original manufacturer's container is ideal.
-
If repackaging is necessary, use a container compatible with the material and ensure it is vented if there is a risk of gas evolution.
-
-
Labeling and Manifesting:
-
Label the container clearly as "Hazardous Waste: this compound".
-
Your institution's EHS department will assist in completing the hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.[20]
-
-
Disposal Vendor:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company. These companies have the specialized facilities, such as incinerators, to handle reactive and potentially explosive materials safely.[3]
-
Your EHS office will coordinate with an approved vendor for pickup.
-
The decision-making process for the disposal of this compound is outlined in the flowchart below.
Caption: Disposal decision workflow for this compound.
Part 4: Emergency Procedures
In the event of a spill or accidental release, immediate and correct action is crucial.
4.1. Small Spills:
-
Alert personnel in the immediate area.
-
If the spill is contained within a fume hood, use an absorbent material (e.g., vermiculite or sand) to collect the material. Avoid using combustible materials like paper towels.
-
Place the absorbed material in a sealed container, label it as hazardous waste, and follow the disposal procedures for bulk quantities.
-
Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
4.2. Large Spills or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS and emergency response team.
-
Do not attempt to clean up a large spill yourself.
Conclusion
The proper disposal of this compound requires a cautious and informed approach. By understanding the potential hazards, adhering to strict safety protocols, and working closely with your institution's EHS department, you can ensure that this material is managed in a way that is safe, compliant, and environmentally responsible. The core principles of laboratory safety—plan ahead, use appropriate controls, and follow established procedures—are paramount when dealing with energetic and potentially hazardous compounds.
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OSHA . (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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OSHA . (n.d.). Laboratories - Overview. Occupational Safety and Health Administration. Retrieved from [Link]
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US EPA . (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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PubChem . (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PMC - NIH . (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-nitropyridin-2-amine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive and potentially hazardous compounds like N-nitropyridin-2-amine demands a meticulous approach, where safety protocols are not just followed but deeply understood. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the principles of chemical causality and risk mitigation. While specific toxicological data for this compound is limited, the guidance herein is synthesized from safety data for structurally analogous nitropyridine and aminopyridine compounds, establishing a robust margin of safety.
Hazard Assessment: Understanding the Adversary
Before selecting any PPE, we must first understand the nature of the chemical. Based on data from related compounds such as 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine, this compound should be treated as a hazardous substance.[1][2][3]
Primary Hazard Classifications:
-
Skin Corrosion/Irritation (Category 2): Expected to cause skin irritation upon contact.[1][2][4]
-
Serious Eye Damage/Eye Irritation (Category 2/2A): Poses a significant risk of causing serious eye irritation.[1][2][4][5]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled as a dust or vapor.[1][2][5]
-
Acute Oral Toxicity (Category 4): May be harmful if swallowed.[2][5]
This hazard profile dictates that our primary goal is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
The First Line of Defense: Engineering and Administrative Controls
PPE is the final barrier between you and a potential hazard. Its effectiveness is predicated on the proper implementation of higher-level controls.
-
Engineering Control - The Chemical Fume Hood: All manipulations of solid this compound or its solutions must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood's constant airflow is critical for containing dust and vapors, protecting the user from respiratory exposure.
-
Administrative Controls:
-
Restricted Access: Clearly demarcate the work area where this compound is being handled.
-
Hygiene: Prohibit eating, drinking, or smoking in the laboratory.[2] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]
-
Emergency Preparedness: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
-
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6][7] A face shield should be worn over goggles during procedures with a high risk of splashes or dust generation.[5][8] | Protects against accidental splashes of solutions or contact with airborne solid particles, which can cause serious eye irritation.[1][5] The face shield provides a secondary barrier for the entire face. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile).[6][9] Gloves must be inspected for tears or pinholes before each use.[6] | Prevents direct skin contact, which can lead to irritation.[1][4] Nitrile offers good resistance to a broad range of chemicals for short-duration tasks. Always consult a glove compatibility chart for extended use. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[9] Consider a chemically resistant apron for large-volume work. Fire/flame resistant and impervious clothing is recommended.[6][10] | Protects skin on the arms and torso from contamination. Ensures street clothes are not contaminated. Avoid synthetic materials like polyester, which can melt in a fire.[8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if engineering controls are insufficient, if dust is generated, or if irritation is experienced.[6][8][10] | Serves as a crucial defense against inhaling fine dust particles or vapors, which may cause respiratory tract irritation.[1][5] Use requires a formal respiratory protection program, including fit testing.[8] |
Operational Protocol: A Step-by-Step Guide
Adherence to a strict sequence of operations is paramount for ensuring safety from preparation to cleanup.
Pre-Operation Workflow
Before handling the compound, a systematic check of your controls and PPE is mandatory. This workflow ensures that all safety prerequisites are met.
Caption: Procedural flow for the correct donning and doffing of PPE.
Emergency Response: Immediate Actions for Exposure
In the event of an exposure, swift and correct action is vital. [1]
-
If Inhaled: Immediately move the person to fresh air. If they feel unwell or have difficulty breathing, call a poison center or doctor. [1][2][5]* If on Skin: Take off contaminated clothing immediately. [4]Wash the affected area with plenty of soap and water for at least 15 minutes. [1][2]If skin irritation occurs, seek medical attention. [2][4]* If in Eyes: Rinse cautiously with water for several minutes, holding the eyelids open. [1][5]If contact lenses are present, remove them if it is easy to do so and continue rinsing. [1][5]If eye irritation persists, get medical advice immediately. [2][4][5]* If Swallowed: Rinse the mouth with water. [2][10]Call a poison center or doctor if you feel unwell. [2]Do NOT induce vomiting. [1]
Decontamination and Disposal
Proper disposal prevents secondary exposure and environmental contamination.
-
Used PPE: Contaminated gloves, disposable lab coats, and any other contaminated items are considered hazardous waste. They must be collected in a designated, sealed waste container. Do not mix with regular trash.
-
Chemical Waste: Dispose of unused this compound and its containers as hazardous waste through an approved disposal plant, in accordance with all local, regional, and national regulations. [1]Do not pour down the drain.
-
Spill Cleanup: In case of a spill, evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material, collect it using non-sparking tools, and place it in a sealed container for hazardous waste disposal.
By integrating this comprehensive safety framework into your laboratory operations, you build a culture of trust and responsibility. This procedural guide serves not just as a set of instructions, but as your preferred source for ensuring the safe and effective handling of this compound, protecting yourself, your colleagues, and your research.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



